Tozasertib
描述
TOZASERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth
See also: this compound Lactate (active moiety of).
属性
IUPAC Name |
N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIKSSRWRFVXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213609 | |
| Record name | Tozasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639089-54-6 | |
| Record name | Tozasertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tozasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tozasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOZASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tozasertib mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of Tozasertib in Cancer Cells
Introduction
This compound, also known as VX-680 or MK-0457, is a potent, small-molecule, multi-kinase inhibitor that has been a subject of significant interest in oncology research.[1][2] Developed initially as a pan-Aurora kinase inhibitor, its therapeutic potential stems from its ability to disrupt fundamental processes of cell division, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] The Aurora kinase family (A, B, and C) are serine/threonine kinases that are crucial regulators of mitosis; their overexpression is frequently associated with tumorigenesis, making them attractive targets for cancer therapy.[5][6]
Beyond its primary targets, this compound exhibits inhibitory activity against other clinically relevant kinases, including BCR-ABL and FLT3, broadening its spectrum of action, particularly in hematological malignancies.[1][7][8] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, key experimental methodologies, and visual representations of the underlying molecular pathways and workflows.
Core Molecular Targets and Kinase Inhibition Profile
This compound functions as an ATP-competitive inhibitor, binding to the catalytic domain of several key kinases.[9] Its primary targets are the Aurora kinases, but it also potently inhibits other kinases implicated in cancer pathogenesis.
Primary Targets: Aurora Kinases this compound is a pan-Aurora kinase inhibitor, targeting all three family members that govern distinct stages of mitosis.[3][10]
-
Aurora Kinase A (AurA): Essential for centrosome maturation, spindle formation, and entry into mitosis.[11]
-
Aurora Kinase B (AurB): A key component of the chromosomal passenger complex, AurB regulates chromosome-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[6][11]
-
Aurora Kinase C (AurC): Its function is similar to AurB, and it is primarily expressed in meiotic cells, but also found in some cancer types.
Secondary Kinase Targets this compound also demonstrates significant activity against other tyrosine kinases, which contributes to its anti-cancer effects.[7][8]
-
BCR-ABL: The fusion protein driving chronic myeloid leukemia (CML). This compound is notably active against the T315I mutant of BCR-ABL, which confers resistance to imatinib.[7]
-
FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): this compound can independently inhibit RIPK1, a key regulator of necroptosis, a form of programmed cell death.[5][12]
Data Presentation: Kinase Inhibition Potency
The inhibitory activity of this compound against its various targets has been quantified through in vitro assays. The data below is summarized from multiple cell-free and cellular studies.
| Target Kinase | Inhibition Constant (Ki/Kiapp) | 50% Inhibitory Concentration (IC50) | References |
| Aurora A | 0.6 nM | 0.6 nM | [7][9][10] |
| Aurora B | 18 nM | 18 nM | [9][10] |
| Aurora C | 4.6 - 5 nM | 4.6 nM | [9][10] |
| BCR-ABL | 30 nM | - | [7] |
| FLT3 | 30 nM | 30 nM | [7][9] |
| RIPK1 | - | 1.06 µM (Necroptosis) | [5] |
Note: IC50 and Ki values can vary based on the specific assay conditions.
Cellular Mechanism of Action
The inhibition of its target kinases by this compound triggers a cascade of cellular events that collectively suppress tumor growth.
Disruption of Mitosis and Cell Cycle Progression
The primary anti-tumor effect of this compound is mediated through the inhibition of Aurora kinases, leading to severe mitotic failure.[4][11]
-
Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B inhibition is the suppression of phosphorylation on Serine 10 of Histone H3, a critical event for chromosome condensation and segregation.[6][7][11]
-
G2/M Arrest: Cells treated with this compound are unable to properly align chromosomes and complete mitosis, resulting in a robust arrest in the G2/M phase of the cell cycle.[6][13][14]
-
Endoreduplication and Polyploidy: Following prolonged mitotic arrest, cells may exit mitosis without dividing (a process called mitotic slippage), leading to a state of endoreduplication where cells re-replicate their DNA without an intervening cell division. This results in polyploid cells with ≥4N DNA content.[7][13][15]
-
Monopolar Spindles: Inhibition of Aurora A disrupts centrosome separation, leading to the formation of characteristic monopolar spindles, which prevents the establishment of a proper metaphase plate.[11]
-
Downregulation of Mitotic Proteins: this compound treatment has been shown to decrease the expression of key cell cycle regulators like cyclin B1 and cdc25c.[1][14]
Induction of Apoptosis
Prolonged mitotic arrest and the resulting genomic instability ultimately drive cancer cells into apoptosis.[7][14] Evidence for this compound-induced apoptosis includes:
-
Caspase Activation: Increased activity of executioner caspases, such as caspase-3, and subsequent cleavage of substrates like PARP (Poly ADP-ribose polymerase).[1]
-
BAX Activation: Conformational activation of the pro-apoptotic protein BAX, a key step in the intrinsic apoptotic pathway.[6][15]
-
p53 Upregulation: In some contexts, this compound can upregulate the p53 tumor suppressor protein, which can contribute to the apoptotic response.[2][14]
Other Signaling Effects
-
Inhibition of Necroptosis: By inhibiting RIPK1, this compound can block TNF-alpha-induced necroptosis, a programmed inflammatory cell death pathway. This action is independent of its effects on Aurora kinases.[5][12]
-
Anti-Tumor Immunity: In melanoma models, this compound has been shown to activate anti-tumor immunity by reducing the population of immunosuppressive regulatory T cells (Tregs) in the tumor microenvironment, an effect linked to the MIF-CD74/CXCR4 signaling axis.[16]
Mechanisms of Resistance
As with many targeted therapies, cancer cells can develop resistance to this compound.
-
Metabolic Reprogramming: Sustained exposure can lead to the upregulation of pyruvate dehydrogenase kinases (PDKs), resulting in altered mitochondrial metabolism and reduced drug efficacy.[13]
-
Drug Efflux: this compound is a substrate for the ABCB1 (MDR1) drug efflux pump. Overexpression of ABCB1 can therefore reduce intracellular drug concentration and confer resistance.[6]
Key Experimental Protocols
The following are generalized protocols for key assays used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay (Coupled Enzyme Assay)
This protocol measures kinase activity by coupling ATP consumption to the oxidation of NADH, which is monitored spectrophotometrically.[7]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (e.g., Aurora A), its specific substrate (e.g., a peptide substrate), ATP, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Initiation: Initiate the kinase reaction by adding the enzyme or ATP.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis and thus kinase activity.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.[14][17][18]
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases. An increase in the G2/M and >4N populations is indicative of this compound's effect.
Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][19]
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvest: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound exhibits a multi-faceted mechanism of action centered on the potent inhibition of the Aurora kinase family. By disrupting the core machinery of mitosis, it induces G2/M cell cycle arrest, endoreduplication, and ultimately, apoptosis in cancer cells. Its activity against other oncogenic drivers like BCR-ABL and FLT3, coupled with its independent effects on necroptosis and the tumor immune microenvironment, underscore its potential as a versatile anti-cancer agent. Understanding these detailed mechanisms, the quantitative aspects of its target engagement, and the methodologies used for its evaluation is critical for its continued investigation and the development of next-generation mitotic inhibitors in oncology.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound (MK-0457) News - LARVOL Sigma [sigma.larvol.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Facebook [cancer.gov]
- 5. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - AdisInsight [adisinsight.springer.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversing this compound resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound activates anti-tumor immunity through decreasing regulatory T cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Tozasertib (VX-680): A Technical Guide to Cellular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor that has been a subject of extensive preclinical and clinical investigation.[1][2] This technical document provides an in-depth overview of this compound's cellular targets, the signaling pathways it modulates, and the downstream cellular consequences of its activity. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for target validation, and visual diagrams of key pathways and workflows to support further research and development efforts in oncology.
Primary and Secondary Cellular Targets
This compound is a multi-kinase inhibitor, primarily targeting the Aurora kinase family with high affinity.[3][4] The Aurora kinases (A, B, and C) are critical serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][5][6] Its mechanism involves competing with ATP in the kinase domain.[2] While potent against Aurora kinases, this compound also exhibits inhibitory activity against other clinically relevant kinases, contributing to its broad anti-tumor profile.
Quantitative Inhibitory Data: Target Affinity
The inhibitory activity of this compound has been quantified against multiple kinases in cell-free assays, providing key insights into its selectivity profile. The apparent inhibition constants (Kiapp), dissociation constants (Kd), or inhibitory constants (Ki) are summarized below.
| Target Kinase | Inhibition Constant (Ki / Kiapp / Kd) | Reference(s) |
| Aurora A | 0.6 nM | [3][7][8] |
| Aurora B | 18 nM | [3][7][8] |
| Aurora C | 4.6 nM | [3][7][8] |
| BCR-ABL | 30 nM | [3][4] |
| Fms-related tyrosine kinase-3 (FLT-3) | 30 nM | [3][4] |
| Receptor-Interacting-Protein Kinase 1 (RIPK1) | 20 nM (Kd) | [5] |
Quantitative Cellular Data: Potency in Cancer Cell Lines
The anti-proliferative effect of this compound has been evaluated across a diverse range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic and cytostatic effects.
| Cell Line / Context | IC50 Value | Reference(s) |
| BE-13 (Leukemia) | 3.38 nM | [3] |
| RS4-11 (Leukemia) | 4.04 nM | [3] |
| Anaplastic Thyroid Carcinoma (ATC) Cells | 25 - 150 nM | [3][9] |
| BaF3 cells (Pro-B) | ~300 nM | [3][7][9] |
| Neuroblastoma Cells | 5.5 - 664 nM | [10] |
| Clear Cell Renal Carcinoma (ccRCC) | < 10 µM | [1] |
| Cytokinesis Inhibition (L929 cells) | 554 nM | [11] |
| Necroptosis Inhibition (L929 cells) | 1.06 µM | [11] |
Modulated Signaling Pathways and Cellular Effects
This compound's primary mechanism of action is the disruption of mitotic progression through the inhibition of Aurora kinases. This leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis. Additionally, its off-target effects, particularly on RIPK1, reveal a role in modulating programmed cell death pathways beyond apoptosis.
Aurora Kinase Pathway and Cell Cycle Regulation
Aurora A and B are essential for the successful execution of mitosis. Aurora A governs centrosome separation and bipolar spindle assembly, while Aurora B, a component of the chromosomal passenger complex, ensures correct kinetochore-microtubule attachments and orchestrates cytokinesis.
By inhibiting both Aurora A and B, this compound induces multiple mitotic defects:
-
G2/M Arrest: Cells are unable to properly enter and complete mitosis.[7][10][12]
-
Monopolar Spindles: Inhibition of Aurora A prevents centrosome separation, leading to the formation of a single spindle pole.[13]
-
Endoreduplication and Polyploidy: Failed cytokinesis due to Aurora B inhibition results in cells with a ≥4N DNA content.[3][9]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[1][8][12]
-
Inhibition of Histone H3 Phosphorylation: this compound treatment abrogates the phosphorylation of Histone H3 on Serine 10, a direct substrate of Aurora B and a key marker of its activity.[1][3][9][14]
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound(VX-680;MK-0457) [medchemleader.com]
- 5. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VX-680 (MK-0457), Aurora kinase inhibitor (CAS 639089-54-6) | Abcam [abcam.com]
- 9. VX-680 (MK-0457, this compound)From supplier DC Chemicals [dcchemicals.com]
- 10. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Tozasertib: A Technical Guide to its Chemical Structure, Properties, and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tozasertib, also known by the development codes VX-680 and MK-0457, is a potent, small-molecule, multi-targeted kinase inhibitor.[1][2] It is a synthetic, organic compound that has been the subject of extensive preclinical research and has advanced to Phase II clinical trials.[3] This document provides an in-depth technical overview of this compound's chemical structure, its physicochemical and pharmacokinetic properties, its mechanism of action as a pan-Aurora kinase inhibitor, and detailed protocols for key experimental assays.
Chemical Structure and Physicochemical Properties
This compound is a cyclopropanecarboxamide derivative with a complex heterocyclic core. Its systematic IUPAC name is N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide.[3] The chemical structure and key identifiers of this compound are presented below.
Chemical Structure:
Caption: 2D representation of the chemical structure of this compound.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]thio]phenyl]cyclopropanecarboxamide | [3] |
| Synonyms | VX-680, MK-0457 | [1][2] |
| CAS Number | 639089-54-6 | [1] |
| Molecular Formula | C₂₃H₂₈N₈OS | [3] |
| Molecular Weight | 464.6 g/mol | [3] |
| Canonical SMILES | CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | [3] |
| InChIKey | GCIKSSRWRFVXBI-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| XLogP3-AA | 3.4 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Rotatable Bond Count | 7 | [4] |
| Solubility | DMSO: ≥ 106.67 mg/mL (229.60 mM) Ethanol: 40 mg/mL Water: Insoluble | [1][5] |
| pKa | Data not available |
Pharmacokinetic Properties
Detailed pharmacokinetic parameters for this compound in humans are not extensively published in the public domain. Preclinical studies have suggested that the compound may have a short half-life and poor pharmacokinetic properties, which may have impacted its clinical development.[6]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference(s) |
| Bioavailability (F) | Data not available | ||
| Half-life (t½) | Data not available | ||
| Cmax | Data not available | ||
| Plasma Protein Binding | Data not available |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the Aurora kinase family, which comprises three serine/threonine kinases (Aurora A, B, and C) that play crucial roles in regulating mitosis.[4] By inhibiting these kinases, this compound disrupts various stages of cell division, leading to cell cycle arrest, endoreduplication (DNA replication without cell division), and ultimately apoptosis (programmed cell death).[5][7] this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinases.[8]
The primary targets of this compound are Aurora A, Aurora B, and Aurora C, with high affinity in the nanomolar range.[2] It also demonstrates inhibitory activity against other kinases, including Fms-related tyrosine kinase 3 (FLT3) and the fusion protein BCR-ABL, which are implicated in certain leukemias.[7][9]
Caption: Simplified signaling pathway of this compound's mechanism of action.
Table 4: Kinase Inhibitory Profile of this compound
| Target Kinase | Ki (nM) | IC₅₀ (nM) | Reference(s) |
| Aurora A | 0.6 | 30 | [2][10] |
| Aurora B | 18 | 68 | [2][10] |
| Aurora C | 4.6 | Not available | [2] |
| FLT3 | 30 | Not available | [7][9] |
| BCR-ABL | 30 | Not available | [7][9] |
| RIPK1 | Not available | 180 | [10] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human Aurora kinase, appropriate peptide substrate (e.g., Myelin Basic Protein for Aurora B), ATP, this compound, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the wells.
-
Add the recombinant kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation (BrdU) Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116, K562) in the appropriate medium and conditions.
-
Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Detection: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal using a microplate reader.
-
Data Analysis: Normalize the signal of the treated wells to the vehicle control wells to determine the percentage of proliferation inhibition. Calculate the IC₅₀ value.[11]
Subcutaneous Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Preparation: Harvest cancer cells from culture, wash, and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[12]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume.
-
Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) or the vehicle control according to a predetermined dosing schedule.[2]
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a well-characterized, potent pan-Aurora kinase inhibitor with demonstrated preclinical activity. This technical guide provides a comprehensive summary of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working on Aurora kinase inhibitors and related anti-cancer therapies. Further investigation into its pharmacokinetic profile and potential for combination therapies may reveal new avenues for its clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 3. This compound | C23H28N8OS | CID 5494449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (PD003407, GCIKSSRWRFVXBI-UHFFFAOYSA-N) [probes-drugs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. fda.gov [fda.gov]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Tozasertib's effect on cell cycle progression
An In-depth Technical Guide to Tozasertib's Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-inhibitor of the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of mitosis.[1][2] Overexpression of Aurora kinases is common in many human cancers and is often associated with poor prognosis.[3] this compound disrupts fundamental processes of cell division, leading to cell cycle arrest and subsequent apoptosis, making it a compound of significant interest in oncology research.[3][4] This guide provides a detailed technical overview of this compound's mechanism of action on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway and workflow visualizations.
Core Mechanism of Action: Inhibition of Aurora Kinases
This compound exerts its effects by competitively binding to the ATP-binding pocket of Aurora kinases A, B, and C.[2] These kinases have distinct but complementary roles throughout mitosis:
-
Aurora A Kinase: Primarily involved in centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.[1][5]
-
Aurora B Kinase: A key component of the chromosomal passenger complex, it is essential for proper chromosome condensation, kinetochore-microtubule attachment, and the execution of cytokinesis.[5][6]
-
Aurora C Kinase: Shares functions with Aurora B and is primarily expressed in meiotic cells, but also found in some cancer types.[7]
By inhibiting these kinases, particularly Aurora A and B, this compound prevents the phosphorylation of key downstream substrates, such as histone H3.[4][8] This directly interferes with critical mitotic events, leading to catastrophic errors in cell division.
Signaling Pathway Disruption by this compound
The following diagram illustrates the central role of Aurora kinases in mitosis and the point of intervention by this compound.
Caption: this compound inhibits Aurora A and B, disrupting mitosis and causing G2/M arrest.
Cellular Consequences of this compound Treatment
The primary consequence of Aurora kinase inhibition by this compound is a robust arrest at the G2/M transition of the cell cycle.[3][4] Flow cytometry analysis consistently shows a significant accumulation of cells with 4N DNA content following treatment.[3][7][9]
Prolonged mitotic arrest induced by this compound leads to several distinct cellular fates:
-
Endoreduplication and Polyploidy: Cells may exit mitosis without proper chromosome segregation or cytokinesis, a phenomenon known as mitotic slippage. This results in a single cell with a duplicated genome (>4N DNA content), a state called endoreduplication, leading to polyploidy.[10][11] These polyploid cells are genetically unstable and typically cannot proliferate further.
-
Apoptosis: The mitotic checkpoint failure and resulting genomic instability often trigger programmed cell death, or apoptosis.[3][12] this compound has been shown to induce apoptosis across a wide range of cancer cell lines, often following the G2/M arrest.[3][4]
The cellular outcome can be heavily influenced by the status of the tumor suppressor protein p53. Cells with compromised or mutated p53 are often more susceptible to endoreduplication and subsequent apoptosis when treated with this compound. In contrast, cells with wild-type p53 may undergo a more stable G2/M arrest.[11][13]
Caption: Cellular fates after this compound treatment are influenced by p53 status.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell proliferation and cell cycle distribution in various cancer cell lines.
Table 1: IC₅₀ Values of this compound for Cell Proliferation
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| Multiple Cell Lines | Various | 15 - 113 | [14] |
| Anaplastic Thyroid Cancer (ATC) | Thyroid Cancer | 25 - 150 | [7] |
| UKF-NB-3 | Neuroblastoma | 5.5 ± 0.4 | [4] |
| UKF-NB-3rDOX20 | Doxorubicin-Resistant Neuroblastoma | 507.3 ± 85.0 | [4] |
| L929 | Murine Fibrosarcoma | 122 | [15] |
Note: IC₅₀ values can vary based on the assay duration and specific experimental conditions.
Table 2: Effect of this compound on G2/M Cell Cycle Arrest
| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | % of Cells in G2/M Phase | Reference(s) |
| A-498 | Clear Cell Renal Carcinoma | 0.3 | 72 | ~55% (vs ~15% Control) | [3] |
| Caki-1 | Clear Cell Renal Carcinoma | 0.3 | 72 | ~60% (vs ~20% Control) | [3] |
| HUAEC | Endothelial Cells | 0.3 | 72 | 54.0% (vs ~10% Control) | [3] |
| HeyA8 | Ovarian Cancer | Not specified | 12 | >3-fold increase vs Control | [16] |
| SKOV3ip1 | Ovarian Cancer | Not specified | 12 | >3-fold increase vs Control | [16] |
| Human Glioma Cells | Glioblastoma | 0.1 | 24 | Significant accumulation | [9] |
Detailed Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on DNA content.
Workflow Diagram:
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶) in 10 cm dishes and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).[16]
-
Cell Harvesting: Aspirate the media, wash cells with PBS, and harvest them using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[18]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2: Western Blot for Phospho-Histone H3
This protocol is used to determine the inhibition of Aurora kinase activity by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10.[4]
Methodology:
-
Cell Culture and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Histone H3 or a loading control like β-actin.
Conclusion
This compound is a potent inhibitor of Aurora kinases that profoundly impacts cell cycle progression. Its primary mechanism involves the disruption of critical mitotic processes, leading to a robust G2/M arrest. This arrest is often followed by endoreduplication and apoptosis, particularly in cancer cells with deficient p53 pathways. The quantitative data and established protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential and cellular effects of this compound and other Aurora kinase inhibitors in the development of novel anti-cancer strategies.
References
- 1. Facebook [cancer.gov]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Aurora kinase inhibitor VX-680 induces endoreduplication and apoptosis preferentially in cells with compromised p53-dependent postmitotic checkpoint function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates neuronal apoptosis via DLK/JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Tozasertib's Dual Role in Cellular Fate: A Technical Guide to Apoptosis and Autophagy Induction
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor that has been a subject of extensive research in oncology.[1][2] By targeting the Aurora kinase family (A, B, and C), this compound disrupts critical mitotic events, leading to cell cycle arrest and, ultimately, programmed cell death.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces two fundamental cellular processes: apoptosis and autophagy. It summarizes key quantitative data, details experimental protocols for assessing these phenomena, and presents visual diagrams of the core signaling pathways and workflows to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Inducing Apoptosis
This compound's primary mechanism for inducing apoptosis stems from its function as a pan-Aurora kinase inhibitor.[2] Aurora kinases are essential for proper cell cycle progression, particularly during mitosis.[1] Inhibition of these kinases leads to severe mitotic defects, such as failed G2/M transition, abnormal spindle formation, and cytokinesis failure, resulting in polyploidy.[1] These cellular aberrations trigger cell cycle arrest and activate the intrinsic apoptotic pathway.
Beyond its primary targets, this compound has also been shown to inhibit other kinases, such as RIPK1, which can influence cell death pathways, though its primary apoptosis-inducing capacity is linked to Aurora kinase inhibition.[1][2] In some contexts, like subarachnoid hemorrhage models, this compound has been observed to attenuate neuronal apoptosis by modulating the DLK/JIP3/MA2K7/JNK signaling pathway.[3]
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound inhibits Aurora kinases, leading to mitotic errors, G2/M arrest, and caspase-mediated apoptosis.
Role in Autophagy Induction
The relationship between this compound and autophagy is more complex and appears to be context-dependent. Inhibition of Aurora kinases can induce autophagy in certain cancer cells. This process is often linked to the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and autophagy.[4][5] mTORC1, when active, suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, which is essential for autophagy initiation.[6][7] While direct evidence linking this compound to mTOR inhibition is still emerging, it is plausible that the cellular stress induced by mitotic disruption could lead to the downregulation of mTORC1 activity, thereby promoting autophagy.
Furthermore, anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are involved in the apoptosis pathway, also regulate autophagy by binding to and inhibiting Beclin-1, a key component of the autophagy-initiating PI3K complex.[8][9] By modulating the expression or activity of Bcl-2 family proteins, this compound could indirectly influence the autophagic process.
Signaling Pathway: Postulated this compound-Induced Autophagy
Caption: this compound-induced cellular stress may inhibit mTORC1, lifting its suppression of the ULK1 complex to initiate autophagy.
Quantitative Data Summary
The efficacy of this compound varies across different cell lines and biological processes. The following tables summarize key inhibitory concentration (IC50) values reported in the literature.
Table 1: In Vitro IC50 Values of this compound for Kinase Inhibition
| Target Kinase | IC50 Value (µM) | Source |
| Human Aurora A | 0.030 | [1][10] |
| Human Aurora B | 0.068 | [1][10] |
| Human RIPK1 | 0.18 | [10] |
Table 2: Cellular IC50 Values of this compound
| Cell Line / Process | IC50 Value (µM) | Effect Measured | Source |
| L929sAhFas | 1.06 | Cytokinesis Inhibition | [1][2] |
| L929sAhFas | 0.554 | Necroptosis Inhibition | [2] |
| L929sAhFas | 1.08 | RIPK1-dependent Apoptosis | [1] |
| MEF | 2.56 | RIPK1-dependent Apoptosis | [1] |
| HT-29 | 0.26 | RIPK1-dependent Necroptosis | [1] |
| Neuroblastoma Panel (Range) | 0.0055 - 0.664 | Cell Viability | [11] |
Experimental Protocols & Workflows
Accurate assessment of apoptosis and autophagy is critical for evaluating the effects of this compound. The following sections detail standard protocols for key assays.
Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] Early apoptotic cells translocate phosphatidylserine (PS) to the outer plasma membrane, where it is bound by fluorescently-labeled Annexin V.[13][14] PI, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[13]
Caption: Workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
-
Cell Preparation: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include untreated and positive controls.
-
Harvesting: Collect both floating cells (from the media) and adherent cells (using gentle trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[15]
-
Staining: Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of a PI working solution (e.g., 50 µg/mL). Gently vortex.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Four populations will be distinguishable: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Assessment of Apoptotic Markers by Western Blot
Western blotting can quantify changes in the expression and cleavage of key proteins in the apoptotic cascade.[16] Markers include the cleavage of caspases (e.g., Caspase-9, Caspase-3) and their substrates (e.g., PARP), and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).[16]
Caption: A standard workflow for detecting changes in apoptosis-related proteins via Western Blot analysis.
-
Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing target proteins to the loading control.[17]
Autophagy Assessment via LC3 Turnover Assay
The most reliable method for monitoring autophagy is to measure autophagic flux.[18][19] This is commonly done by assessing the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).[18] To measure flux, LC3-II levels are compared in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine), which block the degradation of autophagosomes. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[20][21]
Caption: Workflow for measuring autophagic flux by comparing LC3-II levels with and without lysosomal inhibition.
-
Cell Treatment: Plate cells and treat with this compound for the desired time. For each condition, prepare parallel samples.
-
Lysosomal Inhibition: In the final 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) to one set of the parallel samples. The other set receives vehicle control.
-
Western Blot: Harvest all samples and perform a Western Blot as described in Protocol 4.2.
-
Antibody Probing: Use a primary antibody that detects both LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). It is also recommended to probe for p62/SQSTM1, a protein that is degraded by autophagy; a decrease in p62 levels indicates increased autophagic flux.
-
Analysis: Quantify the LC3-II band intensity, normalizing to a loading control. Autophagic flux is determined by the difference in LC3-II levels between the inhibitor-treated and untreated samples. A significant increase in LC3-II upon inhibitor addition signifies a functional autophagic process.
Conclusion
This compound is a multifaceted kinase inhibitor that profoundly impacts cell fate by modulating at least two critical cellular processes. Its primary, well-documented role is the induction of apoptosis through the inhibition of Aurora kinases, which disrupts mitosis and triggers programmed cell death. Concurrently, the cellular stress imparted by this compound can also initiate autophagy, a process that may serve as a survival mechanism or an alternative cell death pathway depending on the cellular context. A thorough understanding of these dual mechanisms, facilitated by the quantitative data and robust experimental protocols outlined in this guide, is essential for optimizing the therapeutic application of this compound and developing next-generation anticancer strategies.
References
- 1. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates neuronal apoptosis via DLK/JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying Initiation and Activation of Autophagy [mdpi.com]
- 8. This compound (MK-0457) News - LARVOL Sigma [sigma.larvol.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 20. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Tozasertib's Inhibition of Fms-like Tyrosine Kinase-3 (FLT3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][4] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, driving leukemogenesis and are associated with a poor prognosis.[4][5]
Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, multi-kinase inhibitor that has demonstrated significant activity against FLT3.[6][7] While primarily developed as a pan-Aurora kinase inhibitor, this compound also effectively inhibits other kinases, including BCR-ABL and FLT3.[6][7] This technical guide provides an in-depth overview of the mechanism of action, key experimental data, and relevant methodologies for studying the inhibition of FLT3 by this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain.[8] This binding prevents the phosphorylation of FLT3 and subsequently blocks the activation of its downstream signaling pathways, which are crucial for the survival and proliferation of leukemia cells. The primary pathways affected are the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT5 pathways.[5][9] By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis in FLT3-mutated cancer cells.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified against various kinases and in different cell lines. The following tables summarize the key quantitative data.
| Kinase Target | Inhibition Parameter | Value (nM) | Reference |
| Aurora A | Ki | 0.6 | [6][10][11] |
| Aurora B | Ki | 18 | [10][11] |
| Aurora C | Ki | 4.6 | [10][11] |
| FLT3 | Ki | 30 | [6][7] |
| BCR-ABL | Ki | 30 | [6][7] |
Table 1: In Vitro Kinase Inhibition Constants (Ki) for this compound.
| Cell Line | FLT3 Status | Inhibition Parameter | Value (nM) | Reference |
| MOLM-13 | FLT3-ITD | IC50 | Not explicitly found for this compound | |
| MV4-11 | FLT3-ITD | IC50 | Not explicitly found for this compound | |
| Various Tumor Cell Lines | Not specified | IC50 | 15 - 113 | [10] |
| Anaplastic Thyroid Cancer (ATC) Cells | Not specified | IC50 | 25 - 150 | [6] |
Table 2: Cellular Inhibitory Concentrations (IC50) of this compound.
Signaling Pathways
The constitutive activation of FLT3 in AML leads to the continuous stimulation of downstream signaling pathways that promote cell survival and proliferation. This compound's inhibition of FLT3 effectively blocks these signals.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro FLT3 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the FLT3 kinase.
Materials:
-
Recombinant FLT3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of recombinant FLT3 enzyme solution.
-
Add 2 µL of a mixture containing the MBP substrate and ATP.
-
The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective FLT3 inhibitor with specific proliferation inhibition against AML cells harboring FLT3-ITD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic cytotoxicity of dual PI3K/mTOR and FLT3 inhibition in FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase 1 study of the irreversible FLT3 inhibitor FF-10101 in relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Tozasertib's Activity Against BCR-ABL Tyrosine Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is central to the pathogenesis of CML.[2][3] While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, the emergence of resistance, particularly through mutations in the ABL kinase domain, remains a significant clinical challenge.[4][5] The T315I "gatekeeper" mutation, for instance, confers resistance to many first and second-generation TKIs.[6][7]
Tozasertib (also known as MK-0457 and VX-680) is a potent, small-molecule, pan-Aurora kinase inhibitor that has demonstrated significant activity against both wild-type and mutated BCR-ABL, including the formidable T315I mutant.[6][8] This technical guide provides a comprehensive overview of this compound's activity against the BCR-ABL tyrosine kinase, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on downstream signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ABL kinase domain.[8] This binding event prevents the phosphorylation of BCR-ABL and its downstream substrates, thereby inhibiting the aberrant signaling cascade that drives CML cell proliferation and survival.[4] A key feature of this compound is its ability to effectively inhibit the T315I mutant of BCR-ABL, a mutation that sterically hinders the binding of many other TKIs.[6][8] The crystal structure of this compound bound to Aurora-A reveals that it exploits a hydrophobic pocket in the active site present in an inactive kinase conformation, a feature that also explains its ability to inhibit the T315I mutant of Abl.[8]
Beyond its direct inhibition of BCR-ABL, this compound also down-regulates the expression of heat shock proteins (HSPs), which may be related to BCR-ABL stability.[9]
Quantitative Inhibitory Activity
The potency of this compound against BCR-ABL has been quantified in various in vitro assays. The following tables summarize key inhibitory constants.
| Target | Inhibitory Constant | Value | Reference |
| BCR-ABL | Ki | 30 nM | [10] |
| Aurora A | Ki app | 0.6 nM | [10] |
| FLT-3 | Ki | 30 nM | [10] |
| Cell Line/Target | Assay Type | IC50 | Reference |
| Ba/F3 p210 WT | Proliferation | 0.80 µM | [11] |
| Ba/F3 p210 T315I | Proliferation | 16.88 µM | [11] |
| Bcr-Abl WT | In vitro kinase | 0.35 µM | [11] |
| Bcr-Abl T315I | In vitro kinase | 30.1 µM | [11] |
Downstream Signaling and Cellular Effects
Inhibition of BCR-ABL by this compound leads to the suppression of downstream signaling pathways, ultimately inducing apoptosis and cell growth inhibition in CML cells.[4][12]
Key Downstream Effects:
-
Reduced Phosphorylation: this compound treatment leads to a decrease in the phosphorylation of BCR-ABL itself and its key downstream substrate, CrkL (Crk-like protein).[4]
-
Induction of Apoptosis: The drug promotes pro-apoptotic activity by activating caspase-3 and inducing the cleavage of poly (ADP-ribose) polymerase (PARP).[4][12]
-
Cell Cycle Arrest: As a pan-Aurora kinase inhibitor, this compound also impacts cell cycle progression.[12]
Caption: BCR-ABL signaling and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound against BCR-ABL.
Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against the BCR-ABL kinase.
Protocol:
-
A coupled enzyme assay is utilized where the consumption of ATP is linked to the oxidation of NADH via the pyruvate kinase/lactic dehydrogenase enzyme pair.[10]
-
The reaction is monitored by the decrease in absorbance at 340 nm in a microtiter plate spectrophotometer at 30°C for 30 minutes.[10]
-
Reactions (75 μL) are initiated by adding the kinase to a final concentration of 30 nM.[10]
-
This compound, dissolved in 100% DMSO, or DMSO alone (as a control) is added to the reaction mixture to determine inhibitory constants.[10]
-
Ki values are calculated using the formula: Ki = IC50 / (1 + [S]/Kd), where [S] is the ATP concentration and Kd is the dissociation constant of ATP for the Abl kinase domain.[10]
Caption: Workflow for a coupled-enzyme BCR-ABL kinase assay.
Cell Viability and Apoptosis Assays
Objective: To assess the effect of this compound on the proliferation and apoptosis of BCR-ABL-expressing cells.
Cell Culture:
-
BCR-ABL-positive cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant BCR-ABL) are cultured in appropriate media and conditions.[4]
-
Primary CML cells from patients can also be used.[4]
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).[4]
-
A viability reagent is added, and the signal (e.g., absorbance or luminescence) is measured to determine the number of viable cells.
Apoptosis Assay (Annexin V Staining):
-
Cells are treated with this compound for a defined time (e.g., 48 hours).[13]
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.[4]
Immunoblotting (Western Blotting)
Objective: To analyze the phosphorylation status of BCR-ABL and its downstream targets, and to detect markers of apoptosis.
Protocol:
-
BCR-ABL-expressing cells are treated with this compound for a specified duration (e.g., 24 hours).[13]
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for:
-
The membrane is washed and incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. Band intensities can be quantified using software like ImageJ.[13]
Caption: General workflow for immunoblotting analysis.
In Vivo Activity
Systemic administration of a compound structurally related to this compound (VE-465) in mice injected with BaF3 cells expressing T315I BCR-ABL resulted in a decrease in T315I BCR-ABL kinase activity and reduced leukemia burden, demonstrating a desirable therapeutic index.[6] Clinical studies with this compound (MK-0457) have shown activity in patients with CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) harboring the T315I mutation.[14][15]
Conclusion
This compound is a potent inhibitor of the BCR-ABL tyrosine kinase with significant activity against the clinically challenging T315I mutant. Its mechanism of action involves direct, ATP-competitive inhibition of the kinase, leading to the suppression of downstream pro-proliferative and anti-apoptotic signaling pathways. The in vitro and in vivo data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for its continued investigation and development in the context of TKI-resistant CML. The ability of this compound to overcome resistance mediated by the T315I mutation underscores its potential as a valuable therapeutic agent in the management of CML.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. arts.units.it [arts.units.it]
- 3. mdpi.com [mdpi.com]
- 4. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of a novel Aurora kinase inhibitor against the T315I mutant form of BCR‐ABL: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutation Specific Control of BCR-ABL T315I Positive Leukemia with a Recombinant Yeast-Based Therapeutic Vaccine in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of MK-0457 efficacy against BCR-ABL positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. escholarship.org [escholarship.org]
- 12. This compound - LKT Labs [lktlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. MK-0457, an Aurora kinase and BCR-ABL inhibitor, is active in patients with BCR-ABL T315I leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MK-0457, a novel kinase inhibitor, is active in patients with chronic myeloid leukemia or acute lymphocytic leukemia with the T315I BCR-ABL mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tozasertib as a Potent Inhibitor of Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tozasertib's role in the inhibition of necroptosis, a form of regulated cell death. This compound, initially identified as a pan-Aurora kinase inhibitor, has been demonstrated to be a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of the necroptotic pathway.[1][2][3][4] This dual activity presents a unique pharmacological profile with potential therapeutic implications in diseases where necroptosis is a key pathological driver.
This guide details the mechanism of action of this compound in the context of necroptosis, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its investigation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Necroptosis
Necroptosis is a form of programmed cell death that is morphologically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, leading to inflammation.[5][6] Unlike apoptosis, necroptosis is a caspase-independent process.[6][7] The core signaling pathway of necroptosis is mediated by a trio of proteins: RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[5][8] The pathway is most commonly initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[5][8]
Upon TNF-α binding to TNFR1, a signaling complex (Complex I) is formed, which can lead to either cell survival through NF-κB activation or cell death.[5][8] Under conditions where apoptosis is inhibited (e.g., by caspase inhibitors), RIPK1 and RIPK3 are recruited to form a cytosolic complex called the necrosome.[7] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL by RIPK3.[7][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[7][8]
This compound: A Dual Inhibitor of Aurora Kinases and RIPK1
This compound (also known as VX-680 or MK-0457) was originally developed as a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[2][9] However, subsequent research revealed that this compound also exhibits a high affinity for and potent inhibition of RIPK1, a key kinase in the necroptosis pathway.[1][2][3] This makes this compound a valuable tool for studying necroptosis and a potential lead compound for the development of novel necroptosis inhibitors.
Mechanism of Action in Necroptosis Inhibition
This compound acts as a Type I kinase inhibitor, targeting the ATP-binding pocket of RIPK1 in its active conformation.[1][10] By binding to RIPK1, this compound prevents its autophosphorylation and subsequent activation of RIPK3, thereby blocking the formation of the necrosome and the downstream events leading to MLKL-mediated membrane permeabilization and cell death.[2][9] It is important to note that this compound's inhibition of RIPK1 is independent of its effects on Aurora kinases.[2][9]
The following diagram illustrates the necroptosis signaling pathway and the point of inhibition by this compound.
Caption: Necroptosis pathway showing this compound's inhibition of RIPK1.
Quantitative Data on this compound's Inhibitory Activity
The following table summarizes the key quantitative data regarding the inhibitory potency of this compound against its primary targets.
| Target Kinase | Assay Type | IC50 / Kd Value | Reference |
| RIPK1 | Recombinant Kinase Assay | IC50 = 208 nM | [1] |
| RIPK1 | Binding Assay | Kd = 20 nM | [1] |
| RIPK1-dependent Necroptosis | Cell-based Assay (L929sAhFas cells) | IC50 = 1.06 µM | [2][9] |
| Aurora Kinase A | Recombinant Kinase Assay | IC50 = 30 nM | [1] |
| Aurora Kinase B | Recombinant Kinase Assay | IC50 = 68 nM | [1] |
| Cytokinesis Inhibition | Cell-based Assay | IC50 = 0.554 µM | [2][9] |
Experimental Protocols for Investigating this compound
This section provides detailed methodologies for key experiments used to characterize the role of this compound in necroptosis inhibition.
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of a potential necroptosis inhibitor like this compound.
Caption: A logical workflow for studying this compound's effect on necroptosis.
Detailed Protocols
This protocol describes the induction of necroptosis in the murine fibrosarcoma cell line L929, a well-established model for studying this cell death pathway.[11][12]
Materials:
-
L929 cells
-
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant murine TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
96-well plates
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce necroptosis by adding TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk). The caspase inhibitor is used to block apoptosis and sensitize the cells to necroptosis.
-
Incubate the cells for the desired time period (e.g., 3-24 hours).
-
Assess cell viability using an appropriate method, such as the Propidium Iodide (PI) staining assay described below.
This assay is used to determine the long-term effect of a compound on the ability of single cells to form colonies.[2][3][7]
Materials:
-
Treated and untreated cells
-
Complete growth medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
PBS
Procedure:
-
Treat cells with various concentrations of this compound for a specified duration.
-
Harvest the cells, count them, and seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the plates with PBS and fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells with compromised membrane integrity.[1][5][8][10][13]
Materials:
-
Treated and untreated cells
-
Propidium Iodide (PI) staining solution
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest the cells (including both adherent and floating cells) from the treatment plates.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in FACS buffer.
-
Add PI staining solution to the cell suspension at the recommended concentration.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., FL2 or PE).
-
The percentage of PI-positive cells represents the percentage of dead cells.
The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[14][15][16][17][18]
Materials:
-
Recombinant human RIPK1 enzyme
-
RIPK1 substrate (e.g., Myelin Basic Protein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 384-well plate by adding the RIPK1 enzyme, substrate, and various concentrations of this compound in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound's dual inhibition of Aurora kinases and RIPK1 positions it as a significant research tool and a potential therapeutic agent. Its ability to potently block necroptosis through direct inhibition of RIPK1 highlights the intricate connections between different cellular signaling pathways. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the role of this compound and other potential necroptosis inhibitors. Further exploration of this compound and its analogues may lead to the development of more selective RIPK1 inhibitors with improved therapeutic profiles for the treatment of inflammatory and neurodegenerative diseases where necroptosis plays a pathogenic role.
References
- 1. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. Clonogenic cell survival assay [bio-protocol.org]
- 5. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iqproducts.nl [iqproducts.nl]
- 14. RIPK1 Kinase Enzyme System [promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Tozasertib In Vitro Kinase Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozasertib, also known as VX-680 or MK-0457, is a potent, ATP-competitive, small-molecule inhibitor of the Aurora kinase family (Aurora A, B, and C).[1][2] These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2][3] this compound has demonstrated significant anti-proliferative activity in a range of cancer cell lines and in preclinical models.[4][5] This document provides detailed application notes and protocols for performing in vitro kinase inhibition assays with this compound to evaluate its potency and selectivity.
Data Presentation: this compound Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound against key targets.
| Kinase Target | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Aurora A | 0.6 nM | 0.030 µM | [1][4][6] |
| Aurora B | 18 nM | 0.068 µM | [1][4][6] |
| Aurora C | 4.6 nM | - | [1] |
| Fms-related tyrosine kinase 3 (FLT3) | 30 nM | - | [7][8] |
| BCR-ABL | 30 nM | - | [7][8] |
| BCR-ABL (T315I mutant) | 40 nM | - | [7] |
| RIPK1 | - | 0.18 µM | [6] |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the Aurora kinase signaling pathway, which is crucial for proper cell division. The diagram below illustrates the central role of Aurora kinases in mitosis and the point of inhibition by this compound.
Experimental Protocols
A variety of in vitro assay formats can be employed to determine the inhibitory activity of this compound. A common and robust method is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a 96-well or 384-well plate format and is based on the principle of measuring ATP consumption by the kinase, which is then converted into a luminescent signal.[9][10]
Materials:
-
Kinase: Recombinant human Aurora A, B, or C kinase.
-
Substrate: A suitable substrate for the specific Aurora kinase (e.g., Kemptide).
-
This compound (VX-680): Prepare a stock solution in DMSO and create a serial dilution series.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, and DTT.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque multi-well plates: For luminescence measurements.
-
Plate reader: Capable of measuring luminescence.
Experimental Workflow:
Detailed Method:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO. Further dilute these into the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Prepare the kinase reaction mixture containing the specific Aurora kinase, substrate, and kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Prepare the ATP solution in the kinase assay buffer at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a white, opaque multi-well plate.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.
Alternative and Complementary Assays
-
Cell-Based Assays: To assess the effect of this compound in a more physiological context, cell-based assays are recommended. These can include:
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Measure the effect of this compound on the growth and viability of cancer cell lines.[12]
-
Phosphorylation-Specific Western Blotting: Detect the inhibition of Aurora kinase activity by measuring the phosphorylation status of downstream substrates, such as Histone H3 at Serine 10 for Aurora B.[3]
-
Cell Cycle Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound, expecting an accumulation in the G2/M phase.[12]
-
Apoptosis Assays: Employ methods like Annexin V staining to quantify the induction of apoptosis.[12]
-
Logical Relationships of Assay Components
The success of the in vitro kinase assay relies on the appropriate interaction of several key components. The following diagram illustrates these relationships.
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound. The provided protocols and data serve as a valuable resource for researchers in the field of cancer biology and drug discovery, enabling the accurate assessment of this compound's inhibitory potential against Aurora kinases and facilitating further investigation into its mechanism of action. Adherence to these standardized protocols will ensure the generation of reproducible and reliable data.
References
- 1. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting aurora kinase with MK-0457 inhibits ovarian cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparing High-Purity Tozasertib Stock Solutions in DMSO: An Application Note and Protocol
For research, scientific, and drug development professionals, the accurate preparation of Tozasertib stock solutions is critical for reproducible and reliable experimental results. This compound, a potent pan-Aurora kinase inhibitor, requires careful handling and precise dilution to ensure its stability and efficacy in various research applications.
This document provides a comprehensive guide to preparing this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent. It includes detailed protocols, safety precautions, and quantitative data to facilitate consistent and accurate preparation for use in cell culture and other in vitro assays.
This compound and its Mechanism of Action
This compound (also known as VX-680 or MK-0457) is a small molecule inhibitor that targets the Aurora kinase family (Aurora A, B, and C) with high affinity.[1][2] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts cell division, leading to apoptosis in rapidly proliferating cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation.
| Parameter | Value | Source(s) |
| Molecular Weight | 464.59 g/mol | [1][3][4] |
| Solubility in DMSO | ≥ 15 mg/mL (≥ 32.28 mM) | [5] |
| 40 mg/mL (86.1 mM) | [1] | |
| 93 mg/mL (200.17 mM) | [2] | |
| ≥ 106.67 mg/mL (229.60 mM) | [6] | |
| 100 mg/mL | [7] | |
| Storage of Solid | -20°C for up to 3 years | [1] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year | [1][2] |
| -20°C for up to 2 years | [7] |
Note: Solubility can vary based on the purity of this compound and the quality of the DMSO. Sonication is often recommended to aid dissolution.[1]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber or thick nitrile).
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust the volumes and mass accordingly for different desired concentrations or volumes.
1. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
For 1 mL of a 10 mM solution:
Mass (mg) = 10 mM x 1 mL x 464.59 g/mol / 1000 = 4.646 mg
2. Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 4.65 mg of this compound powder into the tube. Record the exact weight.
3. Dissolution in DMSO:
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of high-purity DMSO to the tube containing the this compound powder. To ensure accuracy, it is recommended to add slightly less than the final volume initially, for example, 950 µL.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Once the this compound is completely dissolved and the solution is clear, add DMSO to reach the final desired volume (e.g., 1 mL).
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1][2] For short-term storage, -20°C is also acceptable.[7]
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. DMSO can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Visualizations
This compound's Inhibition of the Aurora Kinase Signaling Pathway
This compound acts as a pan-inhibitor of Aurora kinases A, B, and C, which are crucial for multiple stages of mitosis. The following diagram illustrates the key roles of these kinases and the point of inhibition by this compound.
Experimental Workflow for In Vitro Cell-Based Assays
A typical workflow for utilizing the prepared this compound stock solution in a cell-based assay, such as a cell viability or western blot experiment, is outlined below.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. scribd.com [scribd.com]
- 3. The safe use of dimethyl sulfoxide in the laboratory [yufenggp.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Tozasertib in Murine Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Tozasertib (also known as VX-680 and MK-0457) in mouse xenograft models, based on preclinical research findings. This document includes detailed experimental protocols and a summary of quantitative data to guide the design of in vivo studies.
Mechanism of Action
This compound is a potent, small-molecule, pan-Aurora kinase inhibitor with high affinity for Aurora A, B, and C.[1][2] These serine/threonine kinases are crucial for the regulation of mitosis, including chromosome segregation and cytokinesis. By inhibiting Aurora kinases, this compound disrupts cell cycle progression, leading to a G2/M phase arrest and subsequent apoptosis in cancer cells.[3] The inhibition of Aurora B, in particular, leads to a decrease in the phosphorylation of Histone H3 at Serine 10, a key downstream marker of its activity.[4] Additionally, this compound has been shown to inhibit other kinases such as Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL tyrosine kinase.[1] Emerging evidence also suggests that this compound can suppress the activation of NF-κB and MAPK signaling pathways.[5]
Quantitative Data Summary: this compound in Mouse Xenograft Models
The following table summarizes the dosage, administration, and efficacy of this compound in various subcutaneous mouse xenograft models.
| Cell Line | Cancer Type | Mouse Strain | This compound Dosage & Schedule | Administration Route & Vehicle | Tumor Volume at Start of Treatment | Treatment Duration | Tumor Growth Inhibition/Regression | Reference |
| Caki-1 | Clear Cell Renal Cell Carcinoma | BALB/c nu/nu | 80 mg/kg, daily | Intraperitoneal (i.p.) in 50% PEG300 | Not specified | 21 days | 75.7% decrease in tumor volume | |
| SN12C | Clear Cell Renal Cell Carcinoma | BALB/c nu/nu | 80 mg/kg, daily | Intraperitoneal (i.p.) in 50% PEG300 | Not specified | 30 days | 33.8% decrease in tumor volume | |
| HL-60 | Acute Myeloid Leukemia | Athymic NCr-nu | 75 mg/kg, twice daily (b.i.d.) | Intraperitoneal (i.p.) in 50% PEG 300 in 50 mM phosphate buffer | 150-200 mm³ | 13 days | 98% reduction in mean tumor volume; regression in 4/10 animals | [1][6] |
| MIA PaCa-2 | Pancreatic Cancer | MF1 nude | 50 mg/kg, twice daily (b.i.d.) | Intraperitoneal (i.p.) | Not specified | Not specified | Tumor regression in 7/10 animals; 22% decrease in mean tumor volume | [6] |
| HCT116 | Colon Cancer | Female Hsd RH rnu/nu rats | Not specified (continuous infusion) | Continuous intravenous (i.v.) via femoral catheter | 700-950 mm³ | 4-day cycles | Not specified | [6] |
| A549 (p53-) | Non-Small Cell Lung Cancer | Athymic nude | 50 mg/kg, twice daily (b.i.d.) for 2 days | Intraperitoneal (i.p.) | Not specified | 4 weeks (in combination with Docetaxel) | Synergistic anti-tumor activity; 41% incidence of regression | |
| A549 (p53+) | Non-Small Cell Lung Cancer | Athymic nude | 50 mg/kg, twice daily (b.i.d.) for 2 days | Intraperitoneal (i.p.) | Not specified | 4 weeks (in combination with Docetaxel) | Synergistic anti-tumor activity; 16% incidence of regression |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Model Development
This protocol outlines the general steps for establishing a subcutaneous tumor xenograft model in immunocompromised mice.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Serum-free cell culture medium or PBS for injection
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 4-6 weeks old[7][8]
-
Syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Cell Preparation:
-
Culture cells in complete medium until they reach 70-80% confluency.[7]
-
Harvest cells using trypsin-EDTA and wash them twice with sterile PBS.[7]
-
Resuspend the cell pellet in serum-free medium or PBS at a concentration of 1x10⁷ to 5x10⁷ cells/mL.[9] Perform a cell count using a hemocytometer and assess viability with trypan blue. Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Tumor Monitoring:
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when the average tumor volume reaches the desired size (e.g., 150-200 mm³).[6]
-
This compound Formulation and Administration Protocol
Formulation:
-
A common vehicle for this compound is 50% PEG 300 in 50 mM phosphate buffer or a similar aqueous solution.[6]
-
To prepare, dissolve this compound powder in the vehicle to the desired final concentration. Sonication may be required to aid dissolution.
Administration:
-
Intraperitoneal (i.p.) Injection: This is the most frequently reported route of administration.[1][6]
-
Administer the prepared this compound solution via i.p. injection at the dosages and schedules determined by the specific study design (e.g., 80 mg/kg daily or 75 mg/kg twice daily).
-
-
Continuous Intravenous (i.v.) Infusion: For some studies, continuous infusion via a surgically implanted catheter may be used.[6]
Pharmacodynamic Assessment Protocol
To confirm the in vivo activity of this compound, it is recommended to assess the phosphorylation of its downstream target, Histone H3.
Procedure:
-
At the end of the treatment period, or at selected time points, euthanize a subset of mice from each group.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin for paraffin embedding.
-
For Western blot analysis, homogenize the frozen tumor tissue and extract proteins. Probe the resulting lysates with antibodies against total Histone H3 and phosphorylated Histone H3 (Ser10). A decrease in the ratio of p-H3 to total H3 in the this compound-treated group compared to the vehicle control group indicates target engagement.
-
For immunohistochemistry (IHC), stain paraffin-embedded tumor sections with an antibody against phosphorylated Histone H3 (Ser10) to visualize the reduction in its expression in situ.
Safety and Tolerability
In the cited studies, this compound was generally well-tolerated at efficacious doses. Minimal to no significant changes in animal body weight were observed. [ ] However, it is crucial to monitor the health of the animals daily, including body weight, food and water intake, and any signs of distress or toxicity.
These application notes and protocols are intended as a guide. Researchers should optimize these procedures for their specific cell lines and experimental objectives, and all animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aurora kinase inhibitor this compound suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VX-680 (MK-0457, this compound)From supplier DC Chemicals [dcchemicals.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]
- 9. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: Using Tozasertib for Cell Viability and Proliferation Assays
Introduction
Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-inhibitor of the Aurora kinase family, targeting Aurora A, B, and C with high affinity.[1][2][3] Aurora kinases are serine/threonine kinases that play essential roles in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[4] Overexpression of these kinases is common in various human cancers, making them attractive targets for therapeutic intervention. This compound has been shown to inhibit cell-cycle progression, induce apoptosis, and block tumor growth in several preclinical models.[5] It also demonstrates inhibitory activity against other kinases, such as Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL.[1][6]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and proliferation, offering researchers standardized methods to evaluate its efficacy in various cancer cell models.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora kinases A, B, and C.[3][7] This inhibition disrupts critical mitotic events:
-
Inhibition of Aurora A: Interferes with centrosome separation and mitotic spindle assembly.
-
Inhibition of Aurora B: Prevents the correct attachment of chromosomes to the mitotic spindle and disrupts cytokinesis.
-
Inhibition of Aurora C: Primarily involved in meiosis, but its inhibition may also contribute to anti-cancer effects.[2]
The downstream consequences of Aurora kinase inhibition by this compound include G2/M phase cell cycle arrest, failure of cell division (endoreduplication), and the induction of apoptosis, often mediated through the activation of caspases.[6][8] In some cellular contexts, this compound can also suppress signaling pathways like MAPK and NF-κB.[9][10]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 72 or 120 hours).[12]
-
MTT Reagent Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: Cell Proliferation Assessment using EdU Incorporation Assay
This assay measures de novo DNA synthesis, a direct marker of cell proliferation. EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis and is detected via a click chemistry reaction.[11]
Materials:
-
Cells cultured on coverslips or in microplates
-
This compound
-
EdU solution (e.g., Click-iT™ EdU Assay Kit)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail (as per manufacturer's instructions)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1 (Steps 1-4).
-
EdU Labeling: Two to four hours before the end of the drug incubation period, add EdU to the culture medium at a final concentration of 10 µM. Incubate under normal culture conditions.
-
Fixation: Wash the cells twice with PBS. Fix the cells by incubating with a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Add a permeabilization buffer and incubate for 20 minutes at room temperature.
-
EdU Detection: Wash twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol and add it to the cells. Incubate for 30 minutes in the dark at room temperature.
-
Nuclear Staining: Wash once with PBS. Stain the nuclei with Hoechst 33342 or DAPI for 15 minutes.
-
Analysis: Wash the cells. Acquire images using a fluorescence microscope. The proliferation rate can be quantified by calculating the ratio of EdU-positive cells (proliferating) to the total number of cells (Hoechst/DAPI positive). Alternatively, cells can be prepared for flow cytometry analysis.
Quantitative Data Summary
The inhibitory effect of this compound on cell viability is cell-line dependent. The 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. The following table summarizes reported IC₅₀ values for this compound in various neuroblastoma cell lines after 120 hours of treatment, as determined by the MTT assay.
| Cell Line | Description | This compound IC₅₀ (nM) | Reference |
| UKF-NB-3 | p53 wild-type | 5.5 ± 0.4 | [8] |
| IMR-32 | MYCN amplified, p53 wild-type | 7.2 ± 1.1 | [8] |
| UKF-NB-3rCDDP¹⁰⁰⁰ | Cisplatin-resistant | 7.8 ± 0.9 | [8] |
| UKF-NB-3rDOX²⁰ | Doxorubicin-resistant (High ABCB1) | 507.0 ± 127.3 | [8][12] |
| UKF-NB-3rVCR¹⁰ | Vincristine-resistant (High ABCB1) | 664.0 ± 257.8 | [8][12] |
| UKF-NB-3rNutlin¹⁰µM | Nutlin-resistant (p53 mutant) | 12.0 ± 2.0 | [8] |
Data presented as mean ± standard deviation.
Note: The significantly higher IC₅₀ values in doxorubicin- and vincristine-resistant cell lines suggest that this compound may be a substrate for the ABCB1 drug efflux pump, a mechanism of multidrug resistance.[8][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitor this compound suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitor this compound suppresses mast cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tozasertib Treatment Protocol for In Vivo Cancer Studies
Application Note and Protocol
Introduction
Tozasertib, also known as MK-0457 or VX-680, is a potent, small-molecule, pan-inhibitor of the Aurora kinase family (Aurora A, B, and C).[1][2][3] Aurora kinases are serine/threonine kinases that are essential for the regulation of mitotic events, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Their overexpression is common in various human cancers and is linked to tumorigenesis, making them a compelling target for cancer therapy.[4][5] this compound exerts its antitumor activity by disrupting mitosis, which leads to cell cycle arrest and subsequent apoptosis in cancer cells.[6][7] Beyond its direct effects on tumor cells, recent studies have shown that this compound can also modulate the tumor microenvironment by decreasing the population of immunosuppressive regulatory T cells (Treg), thereby enhancing the anti-tumor immune response.[4]
This document provides a detailed protocol for the use of this compound in preclinical in vivo cancer models, summarizing effective dosages, administration schedules, and methodologies for assessing therapeutic efficacy.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of Aurora kinases, inhibiting their catalytic activity.[5] Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B results in failed chromosome alignment and cytokinesis. This disruption of mitotic progression triggers the spindle assembly checkpoint, ultimately leading to endoreduplication and apoptosis.[6] this compound also shows activity against other kinases, such as Fms-like tyrosine kinase 3 (FLT-3) and BCR-ABL tyrosine kinase, which is relevant in certain hematological malignancies.[6][8]
Caption: this compound inhibits Aurora kinases A and B, disrupting key mitotic events and leading to apoptosis.
Preclinical In Vivo Efficacy Summary
This compound has demonstrated significant anti-tumor activity across a range of preclinical cancer models. The following table summarizes key quantitative data from various in vivo studies.
| Cancer Type | Animal Model & Cell Line | This compound Dosage | Administration Route & Schedule | Key Outcomes | Citations |
| Melanoma | C57BL/6 Mouse Xenograft (B16F10) | 50 mg/kg | i.p., daily | Significantly suppressed tumor growth after 7 days; decreased tumor-infiltrating Treg cells. | [4] |
| Acute Myeloid Leukemia (AML) | Nude Mouse Xenograft (HL-60) | 75 mg/kg | i.p., twice daily (b.i.d.) for 13 days | 98% reduction in mean tumor volume; tumor regression in 4 of 10 animals. | [6][9] |
| Pancreatic Cancer | Nude Mouse Xenograft (MIA PaCa-2) | 50 mg/kg | i.p., twice daily (b.i.d.) | Induced tumor regression in 7 of 10 tumors; 22% decrease in mean tumor volume. | [9] |
| Colon Cancer | Nude Rat Xenograft (HCT116) | 2 mg/kg/h | i.v. infusion | 56% decrease in mean tumor volume. | [6] |
| Ovarian Cancer | Orthotopic Mouse Model (HeyA8, SKOV3ip1) | Not specified | Not specified | Significantly reduced tumor burden, decreased proliferation, and increased apoptosis. | [10] |
| Allergic Response | PCA Mouse Model | 50-75 mg/kg | i.p. | Dose-dependently attenuated IgE/Ag-induced passive cutaneous anaphylaxis (PCA). | [11][12] |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model
-
Animal Model: Female athymic NCr-nu or similar immunodeficient mice, 6-8 weeks old, are commonly used.[6][9] Allow animals to acclimatize for at least one week before experimentation.
-
Cell Preparation: Culture human cancer cells (e.g., HL-60 for AML, MIA PaCa-2 for pancreatic cancer) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS. A common resuspension involves a 1:1 mixture with Matrigel to support initial tumor establishment.
-
Cell Implantation: Subcutaneously inject 1-10 million cells (volume typically 100-200 µL) into the flank of each mouse.[9]
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When tumors reach a predetermined volume (e.g., 150-200 mm³), randomly assign mice to treatment and control groups.[9] Monitor body weight throughout the study as an indicator of systemic toxicity.
Protocol 2: this compound Formulation and Administration
-
Vehicle Preparation: A common vehicle for this compound is a solution of 50% PEG 300 in 50 mM phosphate buffer.[9] Prepare this solution under sterile conditions.
-
This compound Formulation: this compound is a powder that can be dissolved in DMSO to create a stock solution and then diluted with the vehicle for injection.[9][13] For direct formulation, weigh the required amount of this compound and dissolve it in the prepared vehicle. Sonication may be required to achieve full dissolution.[9]
-
Administration: Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume is typically based on the animal's body weight (e.g., 10 mL/kg).
Protocol 3: Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition: At the end of the study, euthanize the animals and excise the tumors. The primary efficacy endpoint is the comparison of mean tumor volumes between the this compound-treated group and the vehicle control group.
-
Immunohistochemistry (IHC): To assess cell proliferation, fix tumor tissues in formalin, embed in paraffin, and section. Perform IHC staining for proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA).[10]
-
Apoptosis Analysis: Tumor tissue can be analyzed for markers of apoptosis. This can be done via IHC for cleaved caspase-3 or by performing a TUNEL assay.
-
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs): To analyze the immune response, tumors can be mechanically and enzymatically dissociated into a single-cell suspension. The cells can then be stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD4, CD8, Foxp3) and analyzed by flow cytometry to quantify different immune cell populations.[4]
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating this compound efficacy.
References
- 1. Facebook [cancer.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound activates anti-tumor immunity through decreasing regulatory T cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - AdisInsight [adisinsight.springer.com]
- 9. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 10. Targeting aurora kinase with MK-0457 inhibits ovarian cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora kinase inhibitor this compound suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. This compound - LKT Labs [lktlabs.com]
Tozasertib: Application Notes for Inducing G2/M Arrest in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozasertib, also known as VX-680 or MK-0457, is a potent, ATP-competitive, small molecule inhibitor of the Aurora kinase family (Aurora A, B, and C).[1][2][3][4][5][6] These serine/threonine kinases are crucial regulators of mitotic events, including centrosome maturation, bipolar spindle assembly, and chromosome segregation.[2][3][7] Overexpression of Aurora kinases is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.[2][3] this compound's inhibition of Aurora kinases disrupts these processes, leading to defects in mitosis, G2/M cell cycle arrest, and ultimately, apoptosis.[2][8][9][10][11] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound to induce G2/M arrest in cell culture, along with methods for assessing its effects on cell viability, cell cycle distribution, and protein expression.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Aurora A, B, and C.[4][6] Inhibition of Aurora A leads to defects in centrosome separation and spindle formation, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis.[7][12] The collective inhibition of these kinases results in a failure of proper mitotic progression, causing cells to arrest in the G2/M phase of the cell cycle.[8][9][10][11] Prolonged arrest can subsequently trigger apoptotic pathways, leading to programmed cell death.[2][8][10]
Figure 1. This compound's mechanism of action leading to G2/M arrest and apoptosis.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Observed Effects | Reference |
| MCF-7 | Breast Cancer | 15 - 113 | Inhibition of proliferation, accumulation of 4N DNA content | [4][13] |
| Various Tumor Cell Lines | Various | 15 - 113 | Inhibition of proliferation | [4] |
| Anaplastic Thyroid Cancer (ATC) cells | Thyroid Cancer | 25 - 150 | Inhibition of proliferation, induction of apoptosis | [14] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 50 - >5000 | G2/M arrest, polyploidy | [11] |
| Neuroblastoma Cell Lines | Neuroblastoma | 5.5 - 664 | G2/M arrest, endoreduplication, apoptosis | [15] |
This compound Activity on Aurora Kinases
| Kinase | Ki (nM) | IC50 (nM) |
| Aurora A | 0.6[4][6][7] | 0.6[3] |
| Aurora B | 18[4][6][7] | 18[3] |
| Aurora C | 4.6[4][6][7] | 4.6[3] |
Experimental Protocols
General Guidelines
-
Reagent Preparation: this compound is soluble in DMSO.[1] Prepare a stock solution (e.g., 10-20 mM) in sterile DMSO and store at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Cell Culture: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (e.g., 37°C, 5% CO2). Ensure cells are in the logarithmic growth phase before starting experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.
-
Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[10]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Carefully remove the medium/MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 540 nm using a plate reader.[9]
-
Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined from a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates or 10 cm dishes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 106 cells in 10 cm dishes and allow them to adhere overnight.[10]
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.[8][9]
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,000 rpm for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.[4]
-
Analyze the DNA content by flow cytometry. The percentages of cells in G1, S, and G2/M phases can be quantified using appropriate software.
Figure 2. General experimental workflow for studying the effects of this compound.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol allows for the examination of changes in the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates or 10 cm dishes
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-Aurora A/B/C, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the flow cytometry protocol (Protocol 2, steps 1-2).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low cell viability in control group | High DMSO concentration; Cells seeded at too low/high density | Ensure final DMSO concentration is ≤ 0.1%. Optimize cell seeding density. |
| No significant G2/M arrest observed | This compound concentration too low; Incubation time too short; Cell line is resistant | Perform a dose-response and time-course experiment. Check the literature for the sensitivity of your specific cell line. |
| High background in Western blot | Insufficient blocking; Antibody concentration too high | Increase blocking time or change blocking agent. Optimize primary and secondary antibody concentrations. |
| Weak signal in Western blot | Insufficient protein loaded; Low antibody affinity; Inefficient transfer | Increase the amount of protein loaded. Use a different antibody. Check transfer efficiency with Ponceau S staining. |
Conclusion
This compound is a valuable pharmacological tool for inducing G2/M arrest in a variety of cell lines. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their studies and to analyze its impact on cell proliferation, cell cycle progression, and the expression of key regulatory proteins. Careful optimization of experimental conditions for each specific cell line is recommended to achieve robust and reproducible results.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Tozasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-inhibitor of the Aurora kinases (A, B, and C), which are key regulators of mitotic progression.[1][2] By targeting these kinases, this compound disrupts the formation and function of the mitotic spindle, leading to defects in chromosome segregation, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[3] this compound has also been shown to inhibit other kinases, such as Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL.[1][4]
Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with cell cycle-targeted agents like this compound. This high-throughput technique allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing critical insights into the drug's mechanism of action. Key applications include the assessment of cell cycle distribution, the quantification of apoptosis, and the measurement of changes in intracellular protein phosphorylation.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, along with illustrative data and visualizations to guide researchers in their drug development efforts.
Mechanism of Action: Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play crucial roles during mitosis. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly. Aurora B is a component of the chromosomal passenger complex and is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Aurora C's function is less understood but is thought to be similar to Aurora B, particularly during meiosis.
This compound inhibits these kinases, leading to a cascade of mitotic failures. Inhibition of Aurora A can cause centrosome amplification and spindle defects. Inhibition of Aurora B disrupts the spindle assembly checkpoint and leads to failed cytokinesis, often resulting in endoreduplication (the replication of the genome without subsequent cell division) and the formation of polyploid cells.[1] These mitotic catastrophes ultimately trigger apoptotic cell death.
Data Presentation
The following tables provide illustrative quantitative data on the effects of this compound treatment on various cell lines, as measured by flow cytometry. These tables are based on findings reported in the scientific literature and serve as a guide for expected outcomes.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Polyploid (>4N) |
| CAL-62 | 0 (Control) | 12 | 55.2 | 25.1 | 19.7 | 0.5 |
| 500 | 12 | 15.8 | 10.5 | 28.3 | 45.4 | |
| MCF-7 | 0 (Control) | 48 | 60.5 | 22.3 | 17.2 | 1.1 |
| 100 | 48 | 20.1 | 15.4 | 40.5 | 24.0 | |
| UKF-NB-3 | 0 (Control) | 24 | 48.9 | 30.2 | 20.9 | 0.8 |
| 100 | 24 | 25.6 | 18.7 | 45.1 | 10.6 |
Data are illustrative and compiled from descriptive reports in the literature.[1][5]
Table 2: Induction of Apoptosis by this compound in Human Cancer Cell Lines
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| HL-60 | 0 (Control) | 48 | 4.5 | 2.1 |
| 50 | 48 | 25.8 | 15.3 | |
| K562 | 0 (Control) | 72 | 5.1 | 3.5 |
| 100 | 72 | 35.2 | 20.7 | |
| UKF-NB-3 | 0 (Control) | 24 | 3.8 | 1.9 |
| 100 | 24 | 18.5 (BAX activation) | Not specified |
Data are illustrative and based on findings in the literature.[5]
Table 3: Inhibition of Histone H3 Phosphorylation by this compound
| Cell Line | This compound Conc. (nM) | Treatment Time (h) | % Phospho-Histone H3 (Ser10) Positive Cells |
| UKF-NB-3 | 0 (Control) | 24 | 95.0 |
| 10 | 24 | 60.2 | |
| 100 | 24 | 15.5 | |
| 1000 | 24 | 5.1 |
Data are illustrative and based on findings in the literature.
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cells treated with this compound.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the detection of polyploid cells based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with the desired concentrations of this compound (e.g., 10-500 nM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 12, 24, or 48 hours).
-
Cell Harvesting: For adherent cells, detach using trypsin and neutralize. For suspension cells, collect by centrifugation. Combine floating and adherent cells to include apoptotic populations.
-
Washing: Wash the cell pellet (approx. 1 x 10^6 cells) once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Samples can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the PI fluorescence in the appropriate channel (e.g., ~617 nm). Use a linear scale for DNA content analysis. Gate out debris and doublets. Model the cell cycle distribution using appropriate software.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells (approx. 1 x 10^6 cells) twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (e.g., 50 µg/mL). Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation. Collect FITC fluorescence at ~530 nm and PI fluorescence at >670 nm. Use logarithmic scales for both parameters.
Protocol 3: Intracellular Staining for Phospho-Histone H3 (Ser10)
This protocol measures the level of a key mitotic marker that is a direct substrate of Aurora B kinase.
Materials:
-
PBS
-
1.5% Formaldehyde in PBS
-
Cold 90% Methanol
-
Anti-phospho-Histone H3 (Ser10) antibody (e.g., conjugated to Alexa Fluor 488)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in 1.5% formaldehyde and incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the cells and resuspend the pellet in cold 90% methanol. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with Staining Buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-Histone H3 (Ser10) antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells twice with Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Flow Cytometry Analysis: Analyze on a flow cytometer using the appropriate laser and filter for the antibody's fluorochrome (e.g., 488 nm excitation for Alexa Fluor 488).
Note: For simultaneous analysis of DNA content, after the final wash step, resuspend the cells in a PI staining solution (as in Protocol 1) and incubate before analysis.
Conclusion
The protocols and data presented here provide a comprehensive framework for utilizing flow cytometry to characterize the cellular effects of this compound. By quantifying changes in cell cycle progression, apoptosis, and the phosphorylation status of key signaling proteins, researchers and drug development professionals can gain a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent. These methods are crucial for preclinical studies and can inform the design of future clinical trials.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Troubleshooting & Optimization
Overcoming Tozasertib solubility issues for in vivo studies
Welcome to the technical support center for Tozasertib (also known as VX-680 or MK-0457). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vivo studies, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule, pan-Aurora kinase inhibitor that targets Aurora A, Aurora B, and Aurora C kinases with high affinity.[1][2][3][4][5] These serine/threonine kinases are crucial for the regulation of mitosis, including spindle formation and chromosome segregation.[5] By inhibiting these kinases, this compound disrupts cell division, leading to apoptosis (programmed cell death) and autophagy in rapidly dividing cancer cells.[1] Additionally, this compound has been shown to inhibit other kinases like Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL tyrosine kinase.[1][6]
Q2: Why is the solubility of this compound a significant challenge for in vivo experiments?
A2: this compound is a lipophilic compound with low aqueous solubility. This makes it difficult to prepare stable, homogenous solutions at concentrations required for effective in vivo administration without the compound precipitating out. This is a common challenge for many kinase inhibitors developed for oral or parenteral delivery.[7][8] An appropriate vehicle formulation is therefore critical to ensure the drug remains solubilized for accurate dosing and optimal bioavailability.
Q3: What are the recommended solvents and vehicles for preparing this compound for in vivo studies?
A3: Due to its poor water solubility, this compound is typically first dissolved in an organic solvent, most commonly Dimethyl sulfoxide (DMSO).[1][3][6] This stock solution is then further diluted into a more complex vehicle for animal administration. Commonly used co-solvents and surfactants are required to maintain solubility and improve tolerability. Several successful formulations have been reported in preclinical studies.
Q4: Can I administer this compound orally to my animal models?
A4: While this compound has been developed as an oral drug for clinical trials, preclinical in vivo studies predominantly use intraperitoneal (i.p.) or intravenous (i.v.) administration to bypass potential issues with oral absorption and first-pass metabolism, ensuring more predictable systemic exposure.[1][2][3] If oral administration is necessary, specialized formulations such as nanocrystalline suspensions or lipid-based systems may be required to enhance oral bioavailability.[7][8]
Q5: What are the typical dosages used in preclinical mouse models?
A5: Dosages in preclinical models can vary depending on the cancer type and the specific xenograft model. However, studies have shown significant anti-tumor efficacy with intraperitoneal (i.p.) doses ranging from 12.5 mg/kg to 75 mg/kg, often administered twice daily (b.i.d.).[1][3] For example, in nude mice with xenografts, a dose of 75 mg/kg (b.i.d., i.p.) for 13 days resulted in a 98% reduction in mean tumor volume.[1][3]
Troubleshooting Guide
Problem: My this compound solution is cloudy or shows precipitation after preparation.
-
Cause: This is the most common issue and is typically due to the poor aqueous solubility of this compound. The drug may be crashing out of solution when the initial DMSO stock is diluted into an aqueous-based vehicle.
-
Solution:
-
Sequential Mixing: Ensure that the components of your vehicle are added in the correct order. It is often recommended to first mix the DMSO stock with a co-solvent like PEG300 before adding any aqueous components or surfactants like Tween 80.[1][3]
-
Sonication/Warming: Gentle warming and/or sonication can help dissolve the compound and maintain its solubility.[3] However, avoid excessive heat which could degrade the compound.
-
Fresh Solvents: Use fresh, anhydrous DMSO. Moisture-absorbing DMSO can have reduced solubilizing capacity.[1]
-
Formulation Check: Re-evaluate your vehicle composition. You may need to increase the percentage of co-solvents like PEG300 or adjust the concentration of Tween 80.
-
Problem: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals that may not be related to the drug's intended pharmacology.
-
Cause: The vehicle itself, especially at high concentrations of certain solvents, can cause local irritation or systemic toxicity. High percentages of DMSO, for instance, can be toxic.
-
Solution:
-
Reduce DMSO Concentration: Aim to keep the final concentration of DMSO in the injected formulation as low as possible, ideally below 10% and sometimes as low as 2% for sensitive animals.[4]
-
Vehicle-Only Control Group: Always include a control group that receives the vehicle alone. This will help you differentiate between toxicity caused by the drug and toxicity caused by the formulation.
-
pH and Osmolality: For intravenous or subcutaneous routes, ensure the pH and osmolality of the final formulation are within a physiologically tolerable range (pH 5.5-8.5, osmolality < 600 mOsm/kg) to minimize injection site irritation.[9]
-
Problem: The therapeutic effect of this compound in my in vivo model is lower than expected based on in vitro data.
-
Cause: This could be due to poor bioavailability resulting from an inadequate formulation. If the drug precipitates in the peritoneal cavity or bloodstream, its effective concentration at the tumor site will be reduced.
-
Solution:
-
Re-evaluate Formulation: Consider using a more robust formulation. A vehicle containing a combination of DMSO, PEG300, and Tween 80 is often more stable than simpler mixtures.[3]
-
Check Administration Technique: Ensure proper administration technique to avoid leakage or incorrect placement of the injection.
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic (PK) study to measure the concentration of this compound in the plasma of your animals over time. This will confirm whether the drug is being absorbed and reaching sufficient levels in the systemic circulation.
-
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ~93 mg/mL (200 mM) | Use fresh, anhydrous DMSO for best results. | [1] |
| DMSO | ~40 mg/mL (86.1 mM) | Sonication is recommended. | [3] |
Note: Solubility can vary based on purity, temperature, and solvent grade.
Table 2: Example Formulations for In Vivo Administration
| Formulation Composition | Final Drug Conc. | Administration Route | Notes | Reference |
| 50% PEG300 in 50 mM phosphate buffer | Varies | Intraperitoneal (i.p.) | Used in multiple xenograft studies. | [2][3][4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | Not specified | Sonication recommended. Prepare fresh. | [3] |
| 5% DMSO + 30% PEG300 + 2% Tween 80 + 63% ddH₂O | 3.75 mg/mL | Not specified | Mix DMSO stock with PEG300 first, then add Tween 80, and finally ddH₂O. | [1] |
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a method for preparing a this compound formulation based on published in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or ddH₂O
-
Sterile, light-protected microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 40 mg/mL).
-
Vortex and sonicate briefly until the powder is completely dissolved. This is your primary stock.
-
-
Prepare the Final Formulation (Example based on 10% DMSO vehicle):
-
This example is for a final concentration of 2 mg/mL.
-
In a new sterile tube, calculate the volumes needed for your final solution. For 1 mL of final formulation:
-
Step A: Add 400 µL of PEG300.
-
Step B: Add 50 µL of your 40 mg/mL this compound/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear. This step is critical to prevent precipitation.
-
Step C: Add 50 µL of Tween 80 to the mixture. Vortex again until clear.
-
Step D: Add 500 µL of sterile saline to reach the final volume of 1 mL. Vortex one last time.
-
-
The final concentration will be 2 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Note: The DMSO from the stock is diluted.
-
-
Administration:
-
Use the formulation immediately after preparation for optimal results. Do not store the final diluted formulation for long periods.
-
Administer the solution to the animals via intraperitoneal injection at the desired dosage (e.g., for a 20g mouse, a 10 mg/kg dose would require a 100 µL injection of the 2 mg/mL solution).
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for an in vivo study.
Caption: Troubleshooting logic for formulation precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VX-680 (MK-0457, this compound)From supplier DC Chemicals [dcchemicals.com]
- 3. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 8. omicsonline.org [omicsonline.org]
- 9. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Tozasertib Technical Support Center: Stability and Storage Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and storage of Tozasertib (also known as VX-680 or MK-0457). Adhering to these best practices is crucial for ensuring the integrity and activity of the compound in your experiments, leading to reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: this compound powder should be stored under controlled conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the solid compound at -20°C.[1][2][3] Some suppliers indicate that storage at 0-4°C is suitable for short-term periods (days to weeks).[1][4] It is also advisable to protect the compound from light.[1][5]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for reconstituting this compound.[6] It is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable.[6]
Q3: How should I store this compound stock solutions?
A3: Once this compound is reconstituted in a solvent like DMSO, the resulting stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[5][6][7] Storage at -80°C is generally recommended for longer-term stability of the stock solution.[5][7] It is also crucial to protect the stock solutions from light.[5][6]
Q4: How long are this compound stock solutions stable?
A4: The stability of this compound stock solutions depends on the storage temperature. When stored at -20°C, stock solutions are generally stable for at least 6 months to 2 years.[5][6] For longer-term storage, aliquots stored at -80°C can be stable for at least one year.[5][7]
Q5: I see some precipitate in my this compound DMSO stock solution after thawing. What should I do?
A5: If you observe precipitation in your this compound stock solution upon thawing, it is recommended to gently warm the vial and vortex it for about 5 minutes to ensure the compound is fully redissolved before use.[6]
Q6: What is the maximum concentration of DMSO that can be used in cell-based assays?
A6: For most cell lines, the final concentration of DMSO in the culture medium should be kept low, typically less than 0.5%, to avoid solvent-induced toxicity.[6] It is always best to determine the DMSO tolerance for your specific cell line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in experiments. | 1. Improper storage of solid this compound. 2. Degradation of this compound stock solution due to repeated freeze-thaw cycles. 3. Exposure of the compound or solution to light. 4. Incorrect concentration of the working solution. | 1. Ensure solid this compound is stored at -20°C and protected from light.[1][2][3] 2. Aliquot stock solutions into single-use vials and store at -20°C or -80°C.[5][6][7] 3. Minimize exposure of both solid and dissolved this compound to light.[5][6] 4. Verify the concentration of your stock solution and ensure accurate dilution for your working solutions. |
| Precipitation observed in the stock solution. | The compound may have come out of solution during storage at low temperatures. | Gently warm the vial and vortex for 5 minutes to redissolve the compound completely before making dilutions.[6] |
| Variability between different batches of the compound. | Differences in purity or handling of different lots. | Always note the lot number of the compound used in your experiments. If you suspect batch-to-batch variability, it is advisable to test a new lot alongside a previously validated one. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Long-term (months to years)[1][2][3] | Protect from light.[1][5] |
| 0-4°C | Short-term (days to weeks)[1][4] | Protect from light.[1][5] | |
| Stock Solution (in DMSO) | -20°C | Up to 2 years[6] | Aliquot to avoid freeze-thaw cycles. Protect from light.[5][6] |
| -80°C | At least 1 year[5][7] | Aliquot to avoid freeze-thaw cycles. Protect from light.[5] |
Experimental Protocols
While specific stability-indicating assay protocols for this compound are not publicly available, a general workflow for assessing the stability of a compound like this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method is provided below. This is a generalized protocol and would require optimization for this compound.
Protocol: General Workflow for a Stability-Indicating HPLC Method
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for a set time.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light.
-
-
HPLC Method Development:
-
Develop an HPLC method (typically reverse-phase) that can separate the intact this compound from any degradation products formed during the forced degradation studies.
-
Key parameters to optimize include the column, mobile phase composition and gradient, flow rate, and detector wavelength.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound inhibits Aurora kinases, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ijrpp.com [ijrpp.com]
- 4. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method [dergipark.org.tr]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. scispace.com [scispace.com]
Tozasertib Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays during Tozasertib treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor.[1][2] It primarily targets Aurora kinases A, B, and C, which are crucial serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[2][3][4] By inhibiting these kinases, this compound disrupts cell division, leading to G2/M phase cell cycle arrest, endoreduplication (the replication of the genome without cell division), and ultimately apoptosis (programmed cell death) in cancer cells.[1][2][5] this compound also shows inhibitory activity against other kinases like Fms-related tyrosine kinase-3 (FLT-3) and BCR-ABL tyrosine kinase.[1][2]
Q2: Why are my IC50 values for this compound different from published values?
Discrepancies in IC50 values can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound.[6]
-
Drug Resistance Mechanisms: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cells, leading to significantly higher IC50 values.[6][7]
-
Experimental Conditions: Variations in cell seeding density, duration of drug exposure (e.g., 72h vs. 120h), and the specific viability assay used can all influence the calculated IC50.[6][8]
-
Assay-Specific Interference: The chosen viability assay might interact with this compound or be affected by its cellular consequences.
Q3: Can this compound interfere with common cell viability assays?
Yes, potential interferences exist:
-
Metabolic Assays (MTT, XTT, MTS, Resazurin): These assays measure the metabolic activity of cells. Since this compound can induce cell cycle arrest and apoptosis, a decrease in metabolic activity is expected. However, off-target effects on mitochondrial function could potentially confound the results.[9][10]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels as an indicator of metabolically active cells.[11][12] This is generally a robust method, but significant shifts in cellular metabolism due to this compound treatment could theoretically impact ATP production rates per cell.
-
Fluorescent Assays: Some compounds can have intrinsic fluorescence or interfere with the fluorescent dyes used in certain viability or cytotoxicity assays. It is crucial to run appropriate controls, including this compound in cell-free media, to check for any direct interference with the assay reagents.
Q4: How long should I treat my cells with this compound before performing a viability assay?
The optimal treatment duration depends on the cell line's doubling time and the specific research question. Common incubation times range from 72 to 120 hours to allow for the effects of cell cycle arrest and apoptosis to become apparent.[6] Shorter incubation times may not capture the full cytotoxic effect of the drug. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental goals.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The following table summarizes some reported IC50 values.
| Cell Line Type | Cell Line | IC50 (nM) | Assay Duration | Reference |
| Neuroblastoma | UKF-NB-3 | 5.5 ± 0.4 | 120 h | [6] |
| Neuroblastoma (Doxorubicin-resistant) | UKF-NB-3rDOX20 | 507.0 ± 167.0 | 120 h | [6] |
| Neuroblastoma (Vincristine-resistant) | UKF-NB-3rVCR10 | 427.3 ± 153.1 | 120 h | [6] |
| Anaplastic Thyroid Cancer | CAL-62 | 25 - 150 | 4 days | [1] |
| Anaplastic Thyroid Cancer | 8505C | 25 - 150 | 4 days | [1] |
| Anaplastic Thyroid Cancer | BHT-101 | 25 - 150 | 4 days | [1] |
| Leukemia | BE-13 | 3.38 | Not Specified | [2] |
| Leukemia | RS4-11 | 4.04 | Not Specified | [2] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for Adherent Cells
This protocol is adapted for assessing cell viability after this compound treatment.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and no-cell (medium only) blank wells. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a sensitive, ATP-based measurement of cell viability.
Materials:
-
Cells of interest cultured in multi-well plates (opaque-walled plates are recommended for luminescence assays)
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in steps 1 and 2 of the MTT protocol, using opaque-walled plates.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control wells. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: this compound inhibits Aurora kinases, leading to mitotic disruption and apoptosis.
Experimental Workflow
Caption: Standard workflow for a cell viability assay with this compound treatment.
Troubleshooting Guide
Caption: Decision tree for troubleshooting this compound cell viability assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCG2 impairs the activity of the aurora kinase inhibitor this compound but not of alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of drug-induced mitochondrial dysfunction via altered cellular respiration and acidification measured in a 96-well platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct mitochondrial defects trigger the integrated stress response depending on the metabolic state of the cell | eLife [elifesciences.org]
- 11. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 14. OUH - Protocols [ous-research.no]
Technical Support Center: Interpreting Unexpected Results in Tozasertib Experiments
Welcome to the technical support center for Tozasertib (also known as VX-680 or MK-0457). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected outcomes during their experiments with this potent pan-Aurora kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of all three Aurora kinases (A, B, and C), which are crucial for the regulation of mitosis and cell division.[1][2][3] It is most potent against Aurora A.[4][5][6] By inhibiting these kinases, this compound disrupts the formation of the mitotic spindle, leading to failed cell division, polyploidy, and ultimately, apoptosis in many cancer cell lines.[2][7]
Q2: I'm observing a loss of cell viability, but my apoptosis assays (e.g., caspase-3 activity) are negative or inconclusive. What could be the reason?
While this compound is known to induce apoptosis, it can also trigger other forms of cell death.[4] A notable off-target effect of this compound is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrosis.[7][8] It's possible that in your specific cell model, this compound is inducing necroptosis rather than, or in addition to, apoptosis.
Troubleshooting Steps:
-
Investigate Necroptosis Markers: Perform assays to detect markers of necroptosis, such as phosphorylation of MLKL (Mixed Lineage Kinase Domain-Like).
-
Use Necroptosis Inhibitors: Treat cells with a RIPK1 inhibitor (e.g., Necrostatin-1) in combination with this compound to see if cell viability is rescued.
-
Cellular Morphology: Examine cell morphology for features of necrosis, such as cell swelling and loss of membrane integrity.
Q3: My cells initially respond to this compound, but over time, I'm seeing the emergence of a resistant population. What are the potential mechanisms of resistance?
Acquired resistance to this compound has been observed, particularly in glioma cell lines.[9] One documented mechanism involves the metabolic reprogramming of the resistant cells.[9]
-
Upregulation of Pyruvate Dehydrogenase Kinases (PDKs): this compound-resistant cells have been shown to upregulate PDK1, PDK2, PDK3, or PDK4.[9] This leads to the inhibition of the Pyruvate Dehydrogenase (PDH) complex, increased mitochondrial mass, and a shift in cellular metabolism that promotes survival.[9]
-
Activation of Bypass Signaling Pathways: As with other kinase inhibitors, resistance can arise from the activation of alternative survival pathways that compensate for the inhibition of Aurora kinases.[10]
Q4: I'm working with leukemia cells carrying the T315I mutation in BCR-ABL, which are resistant to many tyrosine kinase inhibitors. Can this compound be effective in this context?
Yes, this compound has shown significant inhibitory activity against the BCR-ABL kinase, including the T315I "gatekeeper" mutation that confers resistance to imatinib and other TKIs.[4][6] This is a critical off-target effect that makes this compound a compound of interest for certain types of chronic myeloid leukemia (CML).[2][11]
Q5: I'm observing unexpected effects on the immune cell populations in my in vivo experiments. Is this a known phenomenon?
Recent studies have revealed that this compound can modulate the anti-tumor immune response. In a melanoma model, this compound was found to decrease the number of inhibitory regulatory T cells (Tregs) within the tumor microenvironment.[12] This reduction in Tregs led to an activation of CD8+ T cells, thereby enhancing the anti-tumor immune response.[12] Therefore, observing changes in immune cell infiltrates, particularly a decrease in Tregs and an increase in activated cytotoxic T lymphocytes, is a plausible, though perhaps unexpected, outcome.
Q6: I'm seeing anti-inflammatory or anti-allergic effects in my mast cell-based assays. Is there a basis for this?
Yes, this compound has been shown to suppress mast cell activation.[13][14] It can inhibit the degranulation of mast cells and reduce the release of histamine and other inflammatory mediators.[13][14] This effect is mediated through the inhibition of signaling pathways downstream of the high-affinity IgE receptor (FcεRI), including the NF-κB and MAPK pathways.[13][14]
Quantitative Data Summary
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | Ki (nM) | IC50 (nM) | Reference(s) |
| Aurora A | 0.6 | 0.6 | [1][3][4][15] |
| Aurora B | 18 | 18 | [1][3][15] |
| Aurora C | 4.6 | 4.6 | [1][3][15] |
| BCR-ABL | 30 | - | [4][5][6] |
| FLT-3 | 30 | - | [4][5] |
| RIPK1 | 20 (Kd) | - | [7] |
Table 2: this compound Cellular Proliferation Inhibition
| Cell Line Type | IC50 Range (nM) | Reference(s) |
| Various Tumor Cell Types | 15 - 113 | [1] |
| Anaplastic Thyroid Carcinoma (ATC) | 25 - 150 | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Cycle Arrest and Apoptosis
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 5-500 nM) or DMSO as a vehicle control for 24 to 72 hours.[4]
-
Cell Cycle Analysis:
-
Harvest cells and fix in 70% ethanol.
-
Stain with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.
-
Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells with 4N or >4N DNA content is indicative of mitotic arrest.[4]
-
-
Apoptosis Analysis:
-
Harvest cells and stain with Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
-
Alternatively, perform a Caspase-3 activity assay using a fluorogenic substrate. An increase in caspase-3 activity is a marker of apoptosis.[4]
-
-
Western Blotting:
Visual Guides
Signaling Pathways and Workflows
Caption: this compound's primary and off-target mechanisms of action.
Caption: Logical workflow for investigating this compound resistance.
Caption: Experimental workflow for cell cycle and apoptosis analysis.
References
- 1. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversing this compound resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - AdisInsight [adisinsight.springer.com]
- 12. This compound activates anti-tumor immunity through decreasing regulatory T cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinase inhibitor this compound suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora kinase inhibitor this compound suppresses mast cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound - LKT Labs [lktlabs.com]
Technical Support Center: Tozasertib Efficacy and ABCB1 Expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the impact of ABCB1 expression on the efficacy of Tozasertib (also known as VX-680 or MK-0457).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced or no efficacy of this compound in our cancer cell line. What are the potential causes?
A1: Reduced efficacy of this compound is frequently linked to its recognition and removal from the cell by ATP-binding cassette (ABC) transporters. The most common cause is the overexpression of ABCB1 (also known as P-glycoprotein or MDR1), which functions as a drug efflux pump.[1][2] this compound is a known substrate for ABCB1, meaning cells with high levels of this transporter can actively pump the drug out, lowering its intracellular concentration to sub-therapeutic levels.[1][3] Another transporter, ABCG2, has also been shown to confer resistance to this compound.[1][4]
Q2: How can we determine if ABCB1 is responsible for the observed this compound resistance in our experimental model?
A2: There are several experimental approaches to confirm ABCB1-mediated resistance:
-
Expression Analysis: First, quantify the expression level of ABCB1 in your resistant cells compared to a sensitive parental cell line using methods like Western Blotting or RT-qPCR.
-
Pharmacological Inhibition: Treat your resistant cells with this compound in combination with a known ABCB1 inhibitor, such as verapamil, zosuquidar, or elacridar.[3][5][6] A significant decrease in the IC50 value of this compound in the presence of the inhibitor strongly suggests that ABCB1 is the cause of resistance.[2][5]
-
Drug Accumulation Assay: Measure the intracellular accumulation of this compound or a known fluorescent ABCB1 substrate (e.g., Rhodamine 123) in your cells. ABCB1-overexpressing cells will show significantly lower intracellular drug levels, which can be reversed by co-incubation with an ABCB1 inhibitor.[2][5]
Q3: Our cells show high resistance to this compound, but ABCB1 expression is low. What other resistance mechanisms should we investigate?
A3: While ABCB1 is a primary factor, other mechanisms can contribute to this compound resistance:
-
ABCG2 Expression: this compound is also a substrate for the ABCG2 transporter.[1][4] Analyze the expression of ABCG2 in your cell line. Resistance mediated by ABCG2 can be confirmed by using a specific inhibitor like WK-X-34, which has been shown to re-sensitize ABCG2-expressing cells to this compound.[1][4]
-
Target Alteration: Although less common for this compound, mutations in the target proteins (Aurora kinases A, B, and C) could potentially alter drug binding and efficacy.[7][8]
-
Alternative Signaling Pathways: Cells may activate compensatory signaling pathways to bypass the effects of Aurora kinase inhibition.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent, small-molecule, pan-Aurora kinase inhibitor, with the highest affinity for Aurora A.[7][8] Aurora kinases are crucial for proper cell division, regulating processes like centrosome maturation, spindle assembly, and cytokinesis.[9][10] By inhibiting these kinases, this compound disrupts mitosis, leading to failed cell division (cytokinesis), polyploidy, and ultimately, apoptosis (programmed cell death).[7][10][11] this compound also inhibits other kinases, such as BCR-ABL and FLT-3.[7]
Q5: Are there alternative Aurora kinase inhibitors that are not affected by ABCB1 expression?
A5: Yes. Studies have shown that the activity of alisertib (MLN8237), another Aurora kinase inhibitor, is not affected by the expression of ABCB1 or ABCG2.[1][4][12] If you suspect ABC transporter-mediated resistance is confounding your experiments with this compound, alisertib may serve as a suitable alternative for inhibiting Aurora kinases in your model system.
Data Summary: Impact of ABC Transporters on this compound IC50
The following tables summarize the quantitative effect of ABCB1 and ABCG2 expression on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Table 1: Effect of ABCB1 Expression on this compound IC50 in Neuroblastoma Cell Lines
| Cell Line Pair | ABCB1 Expression | This compound IC50 (nM) | Resistance Factor (Fold Increase) | Reference |
| UKF-NB-3 (Parental) | Low | 6.1 | - | [3] |
| UKF-NB-3rDOX20 | High | 562.6 | 92.2 | [3] |
| UKF-NB-3rVCR10 | High | 473.8 | 77.7 | [3] |
| UKF-NB-3 (Vector Control) | Low | Not specified | - | [3] |
| UKF-NB-3ABCB1 (Transduced) | High | Increased | Significant | [3] |
Data shows a dramatic increase in this compound IC50 in cell lines with acquired or engineered high expression of ABCB1.
Table 2: Effect of ABCG2 Expression on this compound IC50
| Cell Line | ABCG2 Expression | This compound IC50 (nM) | Resistance Factor (Fold Increase) | Reference |
| UKF-NB-3 (Parental) | Negative | ~10 | - | [1][4] |
| UKF-NB-3ABCG2 (Transduced) | Positive | ~488 | 48.8 | [1][4] |
Data indicates that forced expression of ABCG2 is sufficient to induce high-level resistance to this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol provides a general framework for assessing cell viability and calculating the IC50 of this compound.
Materials:
-
Adherent cancer cells (parental and suspected resistant lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO
-
Multichannel pipette and plate reader (490-570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the appropriate wells. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours), consistent with the doubling time of your cell line.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[13]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[13]
-
Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength of 490 nm or 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[14][15]
Protocol 2: Analysis of ABCB1 Protein Expression by Western Blot
This protocol outlines the key steps for detecting ABCB1 protein levels.
Materials:
-
Cell pellets from sensitive and resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ABCB1/P-gp (e.g., clone C219)[16]
-
Primary antibody: anti-β-Actin or anti-GAPDH (for loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C, followed by incubation with the loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The expected size for ABCB1 is ~170 kDa.[17] Compare the band intensity for ABCB1 between your sensitive and resistant cell lines.
Visualizations
Signaling & Resistance Pathway
Caption: this compound inhibits Aurora Kinases, leading to apoptosis. ABCB1 pumps it out, reducing efficacy.
Experimental Workflow for Investigating Resistance
Caption: Workflow to confirm ABC transporter-mediated resistance to this compound.
Logical Relationship: ABCB1, this compound, and Efficacy
References
- 1. ABCG2 impairs the activity of the aurora kinase inhibitor this compound but not of alisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tozasertib-Induced Cardiotoxicity in Preclinical Models
Welcome to the technical support center for researchers investigating tozasertib-induced cardiotoxicity. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound is a pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[1][2] Its on-target inhibition of Aurora kinases, which are crucial for cell cycle regulation, can lead to mitotic arrest and apoptosis in proliferating cells. While cardiomyocytes are terminally differentiated, Aurora kinases have been implicated in other cellular processes. Additionally, this compound has been shown to have off-target effects, notably the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in necroptosis and inflammation.[3][4] The cardiotoxicity of this compound is likely a multifactorial process involving both on-target and off-target effects, leading to cardiomyocyte dysfunction and death.
Q2: What are the expected in vitro effects of this compound on cardiomyocytes?
A2: In preclinical models using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), this compound has been observed to cause electrophysiological alterations, including suppression of spike amplitude.[5] It can also induce apoptosis and disrupt cellular signaling pathways such as MAPK and NF-κB, which are critical for cardiomyocyte survival and function.[1] Notably, mitochondrial toxicity does not appear to be a primary mechanism of this compound-induced cardiotoxicity.[5]
Q3: What are the typical concentrations of this compound to use in in vitro cardiotoxicity assays?
A3: The effective concentration of this compound can vary depending on the cell type and assay. For hPSC-CMs, effects on electrophysiology have been observed in the micromolar range.[5] Cytotoxicity (IC50) in various cancer cell lines is often in the nanomolar to low micromolar range.[6] It is recommended to perform a dose-response curve for your specific cardiomyocyte model, typically ranging from 10 nM to 100 µM, to determine the optimal concentrations for your experiments.
Q4: Are there known issues with this compound solubility and stability in cell culture?
A4: this compound is soluble in DMSO.[1] When preparing stock solutions, ensure the powder is fully dissolved. For cell culture experiments, it is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5%.[1] Precipitation of this compound can occur when adding a concentrated DMSO stock to aqueous culture media. To avoid this, it is recommended to dilute the stock in a stepwise manner and vortex gently. If precipitation is observed, the solution should be warmed and vortexed.[1] Stock solutions are stable at -20°C for up to 2 years.[1]
Q5: What in vivo models are suitable for studying this compound-induced cardiotoxicity?
A5: While specific in vivo studies on this compound cardiotoxicity are not extensively published, general preclinical models for assessing drug-induced cardiotoxicity are applicable. These include rodent models (mice and rats) and larger animal models like rabbits and dogs. Endpoints in these studies typically include echocardiography to assess cardiac function (e.g., ejection fraction), electrocardiography (ECG) for electrophysiological changes, and histological analysis of heart tissue to identify cardiomyocyte damage, fibrosis, and apoptosis.
Troubleshooting Guides
Problem 1: High variability in cell viability/cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before plating. Use an automated cell counter for accuracy. |
| This compound precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for precipitates after adding the compound. Consider pre-warming the media and using a serial dilution approach.[1] |
| Inconsistent incubation times | Standardize the incubation time with this compound across all plates and experiments. |
| Edge effects on plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect cell health and response to treatment.[1] |
Problem 2: No significant effect of this compound observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Verify the concentration of your stock solution. Perform a wide dose-response curve to identify the effective concentration range for your cell model. |
| Degraded this compound | Ensure proper storage of this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] |
| Short incubation time | Cardiotoxic effects may develop over time. Consider extending the incubation period (e.g., 24, 48, 72 hours). |
| Insensitive cell model | The cardiomyocyte model you are using may be less sensitive to this compound. Consider using a different cell line or primary cells. |
| Assay interference | Some compounds can interfere with fluorescence- or luminescence-based assays.[7][8][9] Run appropriate controls, such as this compound in cell-free assay media, to check for interference. |
Problem 3: Difficulty in interpreting immunofluorescence results for apoptosis.
| Possible Cause | Troubleshooting Step |
| High background staining | Increase the number and duration of wash steps. Optimize the blocking buffer concentration and incubation time. Titrate the primary and secondary antibodies to determine the optimal dilution. |
| Weak or no signal | Confirm that apoptosis is induced by using a positive control (e.g., staurosporine). Check the viability of your antibodies and ensure they are validated for your application. Use an antigen retrieval method if necessary. |
| Non-specific antibody binding | Use a secondary antibody that is pre-adsorbed against the species of your sample. Include a "secondary antibody only" control to assess non-specific binding. |
| Photobleaching | Use an anti-fade mounting medium. Minimize the exposure of the sample to the excitation light. |
Data Presentation
Table 1: In Vitro Effects of this compound on Cardiomyocytes
| Parameter | Cell Model | Effect | Concentration Range | Reference |
| Cell Viability (IC50) | L929sAhFas cells | Growth arrest | 0.122 µM | [6] |
| Electrophysiology | hPSC-CMs | Spike Amplitude Suppression | >75% suppression at 30 µM | [5] |
| Apoptosis | Various tumor cells | Induction of apoptosis | Not specified for cardiomyocytes | [1] |
| Mitochondrial Toxicity | hPSC-CMs | Not a major mechanism | Not applicable | [5] |
Table 2: Kinase Inhibitory Profile of this compound
| Target Kinase | Ki (nM) | Reference |
| Aurora A | 0.6 | [2] |
| Aurora B | 18 | [2] |
| Aurora C | 4.6 | [2] |
| RIPK1 | IC50 of 0.18 µM (in vitro kinase assay) | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using a Cell Viability Assay (e.g., MTT/CCK-8)
-
Cell Seeding:
-
Plate cardiomyocytes (e.g., hPSC-CMs or H9c2 cells) in a 96-well plate at a density of 1-2 x 104 cells per well.
-
Allow cells to adhere and recover for 24-48 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Immunofluorescence Staining for Activated Caspase-3 to Detect Apoptosis
-
Cell Culture and Treatment:
-
Plate cardiomyocytes on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentrations (and a positive control like staurosporine) for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3) diluted in the blocking buffer overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of apoptotic cells (cleaved caspase-3 positive) by counting the number of positive cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.
-
Mandatory Visualizations
Caption: this compound's primary and off-target inhibitory actions.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 Mitogen-Activated Protein Kinase Mediates a Negative Inotropic Effect in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aurora Kinase Inhibitors in Leukemia Models: Tozasertib vs. The Field
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tozasert-ib against other prominent Aurora kinase inhibitors—Alisertib, Barasertib, and Danusertib—in the context of preclinical leukemia models. The information is curated to support research and development efforts by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
At a Glance: Comparative Efficacy of Aurora Kinase Inhibitors
The following table summarizes the in vitro potency (IC50) of Tozasertib and its key competitors across various leukemia cell lines. Direct comparison is facilitated by presenting data from studies where multiple inhibitors were tested under similar conditions where possible. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the cell line, assay method, and incubation time.
| Inhibitor | Target Kinases | Leukemia Cell Line | IC50 (nM) | Reference(s) |
| This compound (VX-680/MK-0457) | Pan-Aurora (A, B, C), FLT3, BCR-ABL | BE-13 (ALL) | 3.38 | [1] |
| RS4-11 (ALL) | 4.04 | [1] | ||
| MFH-ino | 9.9 | [1] | ||
| Anaplastic Thyroid Cancer cell lines | 25 - 150 | [2] | ||
| Alisertib (MLN8237) | Aurora A >> Aurora B | Skno-1 (AML) | 8.5 | [3] |
| Kasumi-1 (AML) | 20.8 | [3] | ||
| T-cell Non-Hodgkin's Lymphoma cell lines | 80 - 100 | [4] | ||
| Multiple Myeloma cell lines | 3 - 1710 | [5] | ||
| Barasertib (AZD1152-HQPA) | Aurora B >> Aurora A | MOLM13 (AML) | 1 (clonogenic) | [6] |
| MV4-11 (AML) | 2.8 (clonogenic) | [6] | ||
| Various Leukemia cell lines | 3 - 40 (proliferation) | [6] | ||
| SCLC cell lines | <50 | [7] | ||
| Danusertib (PHA-739358) | Pan-Aurora, ABL (including T315I mutant) | CD34+ CML cells (imatinib-resistant, no T315I) | 9 | [8] |
| CD34+ CML cells (imatinib-resistant, with T315I) | 19 | [8] |
In-Depth: Mechanism of Action and Preclinical Findings
This compound (VX-680/MK-0457) is a potent pan-Aurora kinase inhibitor with additional activity against FLT3 and BCR-ABL, including the T315I mutant.[9] This multi-targeted profile makes it a compelling candidate for various leukemias. Preclinical studies have shown that this compound induces apoptosis and inhibits proliferation in leukemia cells by disrupting mitotic progression.[1][2] However, its clinical development in chronic myeloid leukemia (CML) was hampered by limited efficacy and toxicity at higher doses.[10]
Alisertib (MLN8237) is a selective Aurora A kinase inhibitor.[11] Its primary mechanism involves inducing mitotic spindle abnormalities, leading to mitotic arrest and subsequent apoptosis.[4] Alisertib has demonstrated significant preclinical activity in various hematological malignancies, including acute myeloid leukemia (AML) and T-cell lymphomas.[3][4] Resistance to Alisertib has been linked to the expression of the multidrug resistance protein ABCB1.[12]
Barasertib (AZD1152) is a prodrug that is rapidly converted to its active form, AZD1152-HQPA, a highly selective Aurora B kinase inhibitor.[13][14] Inhibition of Aurora B by Barasertib leads to defects in chromosome segregation and cytokinesis, resulting in polyploidy and apoptosis.[15] It has shown promising preclinical efficacy in AML models, both as a single agent and in combination with standard chemotherapy.[6][16]
Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor with notable activity against the ABL kinase, including the T315I mutation that confers resistance to many tyrosine kinase inhibitors used in CML.[8][17] This dual activity makes it a promising agent for relapsed/refractory Philadelphia chromosome-positive (Ph+) leukemias.[18][19] Clinical studies have shown that Danusertib can elicit responses in patients with advanced CML and Ph+ acute lymphoblastic leukemia (ALL) who have failed other therapies.[18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the efficacy of Aurora kinase inhibitors.
In Vitro Assays
1. Cell Viability (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, THP-1) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.[20]
-
Drug Treatment: Add the Aurora kinase inhibitor at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm or 690 nm to subtract background.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the Aurora kinase inhibitor for the specified time.
-
Cell Harvesting and Washing: Harvest cells by centrifugation, wash twice with cold PBS, and then resuspend in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 106 cells/mL.[22]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution (1 mg/mL) to 100 µL of the cell suspension.[22][23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[22]
3. Western Blotting for Phospho-Histone H3 (a marker of Aurora B activity)
This technique is used to detect the phosphorylation status of histone H3, a direct substrate of Aurora B kinase.
-
Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane with an antibody against total histone H3 or a housekeeping protein like β-actin to ensure equal protein loading.
In Vivo Assay
Leukemia Xenograft Model
This model is used to evaluate the in vivo efficacy of Aurora kinase inhibitors against leukemia.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice, which can support the engraftment of human leukemia cells.[24][25]
-
Cell Implantation: Inject human leukemia cell lines (e.g., MOLM-13, HL-60) or patient-derived leukemia cells intravenously or subcutaneously into the mice.[26][27][28]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemia cells (hCD45+) in the peripheral blood or bone marrow using flow cytometry.[25]
-
Drug Administration: Once tumors are established or leukemia engraftment is confirmed, administer the Aurora kinase inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[29]
-
Efficacy Evaluation: Assess the antitumor efficacy by measuring changes in tumor volume, overall survival, or the burden of leukemia cells in various organs.
-
Pharmacodynamic Studies: At the end of the study, tumors or tissues can be collected for pharmacodynamic analysis, such as Western blotting for target engagement markers (e.g., phospho-Histone H3).
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.
Conclusion
This compound, as a pan-Aurora kinase inhibitor with activity against other key leukemia drivers like FLT3 and BCR-ABL, presents a broad-spectrum approach. However, its clinical progression has been challenging. In contrast, the more selective inhibitors, Alisertib (Aurora A) and Barasertib (Aurora B), offer the potential for a more targeted therapeutic window with potentially fewer off-target effects. Danusertib's unique profile of inhibiting both Aurora kinases and the T315I mutant of BCR-ABL provides a distinct advantage in specific, highly resistant leukemia subtypes. The choice of inhibitor for further research and development will likely depend on the specific genetic and molecular context of the leukemia being targeted. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. targetedonc.com [targetedonc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Danusertib (formerly PHA-739358)--a novel combined pan-Aurora kinases and third generation Bcr-Abl tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Danusertib, a Multi-Kinase Aurora Inhibitor, Promising for Treatment of CML Refractory to First- and Second-generation Kinase In | CML Support [cmlsupport.org.uk]
- 20. Cell viability (MTT) assay [bio-protocol.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 27. researchgate.net [researchgate.net]
- 28. How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice [journal.waocp.org]
- 29. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Tozasertib and Alisertib for Neuroblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroblastoma treatment is continually evolving, with targeted therapies offering new hope for this challenging pediatric cancer. Among the promising targets are the Aurora kinases, critical regulators of mitosis. This guide provides a detailed comparison of two Aurora kinase inhibitors, Tozasertib and Alisertib, summarizing their efficacy in neuroblastoma based on available preclinical and clinical data.
At a Glance: Key Differences
| Feature | This compound (VX-680, MK-0457) | Alisertib (MLN8237) |
| Target | Pan-Aurora kinase inhibitor (Aurora A, B, and C)[1][2][3][4] | Primarily an Aurora A kinase inhibitor with weaker activity against Aurora B.[1][2][3][5] |
| MYCN-Amplified Neuroblastoma | Effective in preclinical models.[6] | Shows preclinical and clinical activity, particularly in MYCN-nonamplified tumors.[7][8] |
| Drug Resistance | Efficacy can be compromised by ABCB1 (MDR1) transporter expression.[1][2][3] | Activity is not significantly affected by ABCB1 expression.[1][2][3] |
| Clinical Development | Investigated in early-phase clinical trials for various cancers. | Has undergone more extensive clinical evaluation in neuroblastoma, including Phase I and II trials, often in combination with chemotherapy.[7][8][9][10][11] |
Preclinical Efficacy: A Head-to-Head Comparison
A key study by Michaelis et al. (2014) provides a direct preclinical comparison of this compound and Alisertib in a panel of drug-sensitive and drug-resistant neuroblastoma cell lines.[1][2][3]
Table 1: In Vitro Cytotoxicity (IC50) in Neuroblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Alisertib in various neuroblastoma cell lines, including those with acquired drug resistance.[1][3]
| Cell Line | Resistance Profile | This compound IC50 (nM) | Alisertib IC50 (nM) |
| UKF-NB-3 | Parental | 5.5 ± 0.4 | 7.6 ± 0.5 |
| UKF-NB-3rDOX20 | Doxorubicin-resistant (High ABCB1) | 664.0 ± 257.8 | 26.8 ± 1.3 |
| UKF-NB-3rVCR10 | Vincristine-resistant (High ABCB1) | 427.3 ± 138.6 | 20.1 ± 1.1 |
| IMR-32 | Parental | 10.2 ± 0.9 | 15.4 ± 1.0 |
| Kelly | Parental | 8.9 ± 0.7 | 12.1 ± 0.9 |
Data extracted from Michaelis et al., 2014.[1][3]
The data reveals that while both agents exhibit potent anti-neuroblastoma activity in the nanomolar range, this compound's efficacy is significantly diminished in cell lines overexpressing the ABCB1 drug efflux pump.[1][3][12] In contrast, Alisertib's activity is largely unaffected by ABCB1 expression, suggesting a potential advantage in overcoming certain mechanisms of multidrug resistance.[1][3][12]
Mechanism of Action: Targeting the Cell Cycle
Both this compound and Alisertib exert their anti-cancer effects by inhibiting Aurora kinases, leading to mitotic arrest and subsequent apoptosis.
Signaling Pathway
Caption: Aurora kinase inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis.
Inhibition of Aurora A by Alisertib has an additional effect in MYCN-amplified neuroblastoma. Aurora A is known to stabilize the MYCN oncoprotein; therefore, its inhibition can lead to MYCN degradation, providing a dual anti-tumor effect.[13]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical comparison of this compound and Alisertib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Neuroblastoma cells were seeded into 96-well plates at a density of 5,000 cells per well.
-
Drug Treatment: Cells were exposed to a range of concentrations of this compound or Alisertib for 120 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 200 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The drug concentration that inhibited cell viability by 50% (IC50) was calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells were treated with the inhibitors for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated Histone H3, p53, p21), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: Workflow for comparing the in vitro efficacy of this compound and Alisertib.
Clinical Perspective
While preclinical data provides a direct comparison, the clinical development paths for these two drugs in neuroblastoma have diverged.
Alisertib has been more extensively studied in pediatric patients with neuroblastoma.[14] Phase I and II clinical trials have evaluated Alisertib both as a single agent and in combination with conventional chemotherapy, such as irinotecan and temozolomide.[7][8][9][10][11] These trials have shown that the combination is tolerable and demonstrates anti-tumor activity, particularly in patients with MYCN-nonamplified tumors.[7][15][8] The most common adverse events reported are hematologic toxicities.[7][15]
Information on the clinical development of This compound specifically for neuroblastoma is less readily available in the public domain.
Summary and Future Directions
Both this compound and Alisertib demonstrate potent preclinical activity against neuroblastoma cell lines. The key differentiating factor identified in preclinical studies is the susceptibility of this compound to ABCB1-mediated drug resistance, a mechanism that does not appear to significantly impact Alisertib's efficacy.[1][3]
Alisertib has a more established clinical profile in neuroblastoma, with evidence of anti-tumor activity in combination regimens.[7][8][9][10][11] The differential activity based on MYCN amplification status warrants further investigation to identify patient populations most likely to benefit.
Future research should focus on:
-
Further preclinical studies directly comparing the efficacy of this compound and Alisertib in a wider range of neuroblastoma models, including in vivo xenografts.
-
Investigating strategies to overcome this compound resistance, such as co-administration with ABCB1 inhibitors.
-
Identifying predictive biomarkers to guide the clinical use of Alisertib and other Aurora kinase inhibitors in neuroblastoma.
This comparative guide highlights the therapeutic potential of Aurora kinase inhibition in neuroblastoma and underscores the distinct profiles of this compound and Alisertib, providing a foundation for further research and development in this critical area of pediatric oncology.
References
- 1. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Neuroblastoma in the Era of Precision Medicine: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Trial of Alisertib in Combination with Irinotecan and Temozolomide for Patients with Relapsed or Refractory Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. alexslemonade.org [alexslemonade.org]
- 14. mayo.edu [mayo.edu]
- 15. aacrjournals.org [aacrjournals.org]
Validating Tozasertib Target Engagement in Live Cells: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on methodologies to confirm the interaction of Tozasertib with its intracellular targets, featuring comparisons with alternative inhibitors and detailed experimental protocols.
This compound (also known as VX-680 or MK-0457) is a potent, small-molecule inhibitor of the Aurora kinase family, which includes Aurora A, B, and C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is linked to tumorigenesis.[3][4] Validating that a drug like this compound engages its intended target within a living cell is a critical step in drug development. This guide compares common methods for assessing target engagement and provides the necessary data and protocols for their application.
I. Comparative Analysis of Target Engagement Assays
Several techniques can be employed to measure the direct interaction of this compound with Aurora kinases in live cells. The two most prominent methods are the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. Each has distinct advantages and is suited for different stages of the drug discovery process.
| Assay Method | Principle | Advantages | Considerations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[5] | Label-free, works with endogenous proteins, reflects physiological conditions.[6] | Lower throughput, requires specific antibodies for detection.[6] | Western Blot or ELISA-based detection of soluble protein after heat shock.[5] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[7][8] | High-throughput, quantitative affinity and residence time data, works in live cells.[7][9] | Requires genetic modification of cells to express the fusion protein, potential for artifacts due to overexpression. | Ratiometric measurement of light emission at two wavelengths.[9] |
II. Quantitative Comparison of Aurora Kinase Inhibitors
This compound is a pan-Aurora kinase inhibitor, meaning it targets multiple members of the Aurora kinase family.[2] Its activity is often compared to other inhibitors with varying selectivity profiles.
| Compound | Primary Target(s) | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Reference |
| This compound (VX-680) | Pan-Aurora | 0.6 nM (Ki) | 18 nM (Ki) | 4.6 nM (Ki) | [1] |
| Alisertib (MLN8237) | Aurora A selective | 1.2 nM (IC50) | 396.5 nM (IC50) | Not widely reported | [2] |
| Danusertib (PHA-739358) | Pan-Aurora, other kinases | 13 nM (IC50) | 79 nM (IC50) | 61 nM (IC50) | [10] |
| Barasertib (AZD1152) | Aurora B selective | 1.4 µM (Ki) | < 0.001 µM (Ki) | Not widely reported | [10] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
III. Experimental Protocols & Visualizations
A. Aurora Kinase Signaling Pathway
Aurora kinases play a pivotal role in cell cycle progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome segregation and cytokinesis.[3][11] this compound's inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora kinase signaling pathway during the G2/M transition of the cell cycle.
B. Cellular Thermal Shift Assay (CETSA®) Workflow
CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[5]
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[12]
-
Heating Step: Resuspend the treated cells in a buffered solution (e.g., PBS) with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[13]
-
Detection: Carefully collect the supernatant and analyze the amount of soluble Aurora kinase by Western blotting using a specific anti-Aurora A or anti-Aurora B antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
C. NanoBRET™ Target Engagement Assay Workflow
The NanoBRET™ assay provides a quantitative measure of compound binding to a target protein within intact cells.[7]
References
- 1. This compound | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 2. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Tozasertib's anti-tumor effects in different models
Tozasertib (also known as VX-680 or MK-0457) is a potent, small-molecule, pan-Aurora kinase inhibitor with demonstrated anti-tumor activity across a range of cancer models. This guide provides a comprehensive comparison of this compound's efficacy against other Aurora kinase inhibitors, supported by experimental data from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Aurora kinases in oncology.
Mechanism of Action
This compound exerts its primary anti-neoplastic effects by inhibiting the family of Aurora kinases (A, B, and C), which are serine/threonine kinases essential for the regulation of mitosis and cell division.[1][2] By disrupting Aurora kinase function, this compound leads to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]
Beyond its pan-Aurora kinase activity, this compound also demonstrates inhibitory effects against other clinically relevant kinases, including FMS-like tyrosine kinase 3 (FLT3) and BCR-ABL, making it a multi-targeted agent with potential applications in specific hematological malignancies.[1][3][4] Additionally, emerging evidence suggests that this compound can independently inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death.[5][6][7][8]
Figure 1: this compound's multi-targeted mechanism of action.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound and other Aurora kinase inhibitors are summarized in the tables below.
Table 1: In Vitro IC50 Values of Aurora Kinase Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Alisertib (MLN8237) (nM) | Barasertib (AZD1152) (nM) | Danusertib (PHA-739358) (nM) |
| HCT-116 | Colorectal Cancer | - | 25 | - | - |
| SW620 | Colorectal Cancer | - | - | <15 | - |
| Colo205 | Colorectal Cancer | - | - | <15 | - |
| NCI-H929 | Multiple Myeloma | - | 469 | - | - |
| U266 | Multiple Myeloma | - | 15 | - | - |
| RPMI 8226 | Multiple Myeloma | - | 29 | - | - |
| OPM-2 | Multiple Myeloma | - | 22 | - | - |
| MM.1S | Multiple Myeloma | - | 21 | - | - |
| SCLC Lines (Sensitive) | Small Cell Lung Cancer | - | - | <50 | - |
| BON1 | Neuroendocrine Tumor | - | - | - | ~400 |
| QGP | Neuroendocrine Tumor | - | - | - | ~400 |
| K562 | Chronic Myeloid Leukemia | ~50 | - | - | - |
| Ba/F3 p210 | Chronic Myeloid Leukemia | ~100 | - | - | - |
| Ba/F3 p210 T315I | CML (T315I mutant) | ~200 | - | - | - |
Data compiled from multiple sources.[9][10][11][12][13][14] Note: Direct side-by-side comparisons across all inhibitors in all cell lines are not always available in the literature. Dashes indicate where data was not found in the reviewed sources.
Table 2: Comparative In Vitro IC50 Values in Neuroblastoma Cell Lines
| Cell Line | This compound (nM) | Alisertib (MLN8237) (nM) |
| IMR-32 | 5.5 ± 0.4 | 7.6 ± 0.5 |
| KELLY | 8.3 ± 0.9 | 10.3 ± 0.6 |
| UKF-NB-2 | 10.4 ± 1.1 | 11.2 ± 0.8 |
| UKF-NB-3 | 7.2 ± 0.8 | 9.8 ± 0.7 |
| UKF-NB-4 | 9.1 ± 1.0 | 12.5 ± 0.9 |
| UKF-NB-6 | 6.8 ± 0.7 | 8.9 ± 0.6 |
Data extracted from a study directly comparing this compound and Alisertib in neuroblastoma cell lines.[15]
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in several preclinical xenograft models. The following table summarizes the tumor growth inhibition (TGI) observed with this compound and its comparators in various cancer models.
Table 3: In Vivo Tumor Growth Inhibition of Aurora Kinase Inhibitors in Xenograft Models
| Drug | Cancer Model | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound | Melanoma | B16F10 | 50 mg/kg, daily | Significant suppression |
| Alisertib | Colorectal Cancer | HCT-116 | 30 mg/kg, once daily | 94.7% |
| Alisertib | Lymphoma | SUDHL-4 | 30 mg/kg, once daily | 106% (regression) |
| Barasertib | Colorectal Cancer | SW620 | 150 mg/kg/day, s.c. infusion | 79% |
| Barasertib | Colorectal Cancer | HCT116 | 150 mg/kg/day, s.c. infusion | 60% |
| Barasertib | Colorectal Cancer | Colo205 | 150 mg/kg/day, s.c. infusion | 81% |
| Danusertib | Neuroendocrine Tumor | BON1 (subcutaneous) | Not specified | Significant reduction |
Data compiled from multiple sources.[9][16][17][18][19][20] Note: "Significant suppression" indicates a statistically significant reduction in tumor growth was reported, but a specific TGI percentage was not provided in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the IC50 values of compounds in cancer cell lines.
Figure 2: General workflow for an MTT-based cell viability assay.
-
Cell Seeding: Cancer cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a comparator compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 1-4 hours.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[21]
Figure 3: General workflow for an in vivo xenograft study.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint and Analysis: The study is terminated after a predefined period or when tumors in the control group reach a specific size. Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion
This compound is a potent multi-targeted kinase inhibitor with significant anti-tumor activity in a variety of preclinical cancer models. Its ability to inhibit Aurora kinases, as well as other key oncogenic drivers like FLT3 and BCR-ABL, provides a strong rationale for its clinical investigation in both solid and hematological malignancies. This guide provides a comparative overview of its efficacy, highlighting its potential as a therapeutic agent. Further direct comparative studies with other Aurora kinase inhibitors will be crucial to fully delineate its clinical potential.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. glpbio.com [glpbio.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor this compound (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Analogues as Inhibitors of Necroptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of danusertib, an Aurora kinase inhibitor, onto the cytotoxicity, cell cycle and apoptosis in pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. This compound activates anti-tumor immunity through decreasing regulatory T cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Tozasertib Combination Therapies: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Tozasertib, a potent pan-Aurora kinase inhibitor, has demonstrated significant promise in preclinical and clinical studies for the treatment of various malignancies. Its mechanism of action, targeting the Aurora kinase family (A, B, and C), key regulators of mitosis, makes it a compelling candidate for combination therapies. This guide provides a comparative analysis of this compound combination strategies, validating their synergistic effects with supporting experimental data and detailed protocols to inform future research and drug development.
I. Validated Synergistic Combinations with this compound
Several studies have identified synergistic interactions when this compound is combined with other anti-cancer agents. This section summarizes the key findings for the most promising combinations.
This compound and Focal Adhesion Kinase (FAK) Inhibitors in Ewing Sarcoma
Rationale for Combination: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. In Ewing Sarcoma, FAK has been identified as a critical factor for tumor growth. The combination of an Aurora kinase inhibitor with a FAK inhibitor is hypothesized to concurrently disrupt cell division and cell survival signaling, leading to enhanced anti-tumor activity.
Quantitative Synergy Analysis: A high-throughput chemical screen identified FAK inhibitors as synergistic with Aurora kinase inhibitors in Ewing Sarcoma cell lines. The pan-Aurora kinase inhibitor this compound, when combined with the FAK inhibitor PF-562271, demonstrated synergistic inhibition of A673 Ewing Sarcoma cell viability. The synergistic effect was quantified using the Combination Index (CI) method, where a CI value less than 1 indicates synergy.[1]
Table 1: Synergistic Effect of this compound and FAK Inhibitor PF-562271 in A673 Ewing Sarcoma Cells
| Drug Combination | Concentration Range | Cell Line | Synergy Quantification | Result | Reference |
| This compound + PF-562271 | Multiple dose combinations | A673 | Combination Index (CI) | CI < 1 (Synergistic) | [1] |
Experimental Protocol: Synergy Determination by Combination Index (CI) Method
The synergistic interaction between this compound and FAK inhibitors was determined using the Chou-Talalay method, which calculates a Combination Index (CI).
-
Cell Culture: A673 Ewing Sarcoma cells were cultured in appropriate media and seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a matrix of eight concentrations of this compound and eight concentrations of the FAK inhibitor PF-562271, both alone and in combination, for 72 hours.
-
Viability Assay: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The dose-response curves for each drug alone and in combination were used to calculate the CI values using CompuSyn software. A CI value less than 1 is indicative of synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2][3][4][5]
This compound and BCL-2 Family Inhibitors (Navitoclax) in Non-Small Cell Lung Cancer (NSCLC)
Rationale for Combination: Aurora kinase inhibitors induce mitotic arrest, which can lead to apoptosis. BCL-2 family proteins are key regulators of apoptosis. The combination with a BCL-2 inhibitor like Navitoclax, which targets BCL-2, BCL-xL, and BCL-w, is expected to lower the threshold for apoptosis in cancer cells arrested in mitosis by this compound. This combination has the potential to overcome resistance to single-agent Aurora kinase inhibition.[6][7][8]
Quantitative Synergy Analysis: A large-scale drug combination screen across 81 non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound was broadly synergistic with the BCL-2 family inhibitor navitoclax.[9]
Table 2: Synergistic Effect of this compound and Navitoclax in NSCLC Cell Lines
| Drug Combination | Cell Lines | Synergy Finding | Reference |
| This compound + Navitoclax | 81 NSCLC cell lines | Broadly synergistic | [9] |
Experimental Protocol: High-Throughput Synergy Screening
A high-throughput screening platform was utilized to assess the synergistic effects of this compound and navitoclax.
-
Cell Panel: A panel of 81 NSCLC cell lines was used.
-
Drug Dispensing: this compound and navitoclax were dispensed in a dose-response matrix format into 384-well plates containing the NSCLC cells.
-
Incubation: Cells were incubated with the drug combinations for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability was measured using an appropriate assay (e.g., CellTiter-Glo®).
-
Synergy Scoring: Synergy was quantified using a synergy scoring model, such as the Bliss independence model or the Loewe additivity model.
This compound and MDM2 Inhibitors (Nutlin-3) in Neuroblastoma
Rationale for Combination: this compound can induce a p53 response in cancer cells.[10] The MDM2 inhibitor Nutlin-3 prevents the degradation of p53 by blocking its interaction with MDM2. In p53 wild-type neuroblastoma, combining this compound with Nutlin-3 is expected to lead to a more robust activation of the p53 pathway, resulting in enhanced cell cycle arrest and apoptosis.[10]
Experimental Findings: The combination of this compound and Nutlin-3 significantly enhanced the anti-cancer effects in p53 wild-type neuroblastoma cell lines.[10]
Table 3: Enhanced Activity of this compound in Combination with Nutlin-3 in Neuroblastoma
| Drug Combination | Cell Lines | Key Finding | Reference |
| This compound + Nutlin-3 | UKF-NB-3, IMR-32 (p53 wild-type) | Significantly increased this compound-induced effects | [10] |
| This compound + Nutlin-3 | UKF-NB-3rNutlin10µM (p53-mutated) | No enhancement of this compound activity | [10] |
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Lines: p53 wild-type (UKF-NB-3, IMR-32) and p53-mutated (UKF-NB-3rNutlin10µM) neuroblastoma cell lines were used.[10]
-
Treatment: Cells were treated with this compound, Nutlin-3, or the combination for a specified duration.
-
Viability Assay: Cell viability was determined using an MTT assay.
-
Apoptosis Analysis: Apoptosis was assessed by methods such as flow cytometry for Annexin V/Propidium Iodide staining or Western blotting for cleavage of caspase-3 and PARP.
II. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Synergistic Partners
This compound primarily inhibits Aurora kinases A, B, and C, leading to defects in mitotic spindle formation, chromosome segregation, and cytokinesis. This mitotic arrest can trigger the intrinsic apoptotic pathway. The combination partners discussed synergize with this compound by targeting complementary pathways.
Caption: this compound inhibits Aurora kinases, leading to mitotic arrest and potential apoptosis.
Experimental Workflow for Synergy Validation
The following workflow outlines the key steps in validating the synergistic effects of this compound combination therapies.
Caption: A typical workflow for the in vitro validation of synergistic drug combinations.
III. Alternative Approaches and Concluding Remarks
While this guide focuses on synergistic combinations, it is important to note that additive effects can also be clinically meaningful. The choice of a combination strategy should be guided by the specific cancer type, its molecular characteristics, and the therapeutic window of the combined agents.
The preclinical data presented here strongly supports the continued investigation of this compound in combination with FAK inhibitors, BCL-2 family inhibitors, and MDM2 inhibitors. Further in vivo studies and well-designed clinical trials are warranted to translate these promising in vitro findings into effective therapies for patients. Researchers are encouraged to utilize the detailed protocols and pathway information provided in this guide to design and execute robust studies to further validate and expand upon these findings.
References
- 1. High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Navitoclax Enhances the Efficacy of Taxanes in Non–Small Cell Lung Cancer Models | Semantic Scholar [semanticscholar.org]
- 9. A landscape of response to drug combinations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Tozasertib's In Vivo Efficacy in Tumor Regression: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the in vivo efficacy of Tozasertib, a pan-Aurora kinase inhibitor, in inducing tumor regression. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of experimental data and methodologies to support further investigation and development of Aurora kinase inhibitors as potential cancer therapeutics.
Abstract
This compound (VX-680 or MK-0457) has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models. As a potent inhibitor of Aurora kinases A, B, and C, this compound disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide summarizes key in vivo studies validating this compound's effect on tumor regression, presenting quantitative data in comparison with other notable Aurora kinase inhibitors, Alisertib and Danusertib. Detailed experimental protocols and visualizations of the underlying signaling pathways are provided to facilitate a deeper understanding of its mechanism of action and to guide future research.
Comparative In Vivo Efficacy of Aurora Kinase Inhibitors
The following tables summarize the in vivo anti-tumor effects of this compound and its counterparts, Alisertib and Danusertib, across various cancer models. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
| This compound In Vivo Efficacy | ||||||
| Cancer Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition/Regression |
| Melanoma | B16F10 | C57BL/6 | 50 mg/kg daily | Intraperitoneal (i.p.) | >7 days | Significant tumor growth suppression.[1] |
| Pancreatic Cancer | Not Specified | Xenograft Model | Not Specified | Not Specified | Not Specified | 22% tumor regression. |
| Colon Cancer | Not Specified | Xenograft Model | Not Specified | Not Specified | Not Specified | 56% tumor regression. |
| Acute Myeloid Leukemia (AML) | HL-60 | Nude Mice | 12.5 - 75 mg/kg twice daily | Intraperitoneal (i.p.) | 13 days | Up to 98% reduction in mean tumor volume at 75 mg/kg. Significant dose-dependent decrease in tumor growth starting at 12.5 mg/kg.[2] |
| Alisertib In Vivo Efficacy | ||||||
| Cancer Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Colorectal Cancer | HCT-116 | Nude Mice | 3, 10, or 30 mg/kg once daily | Oral gavage | 3 weeks | 43.3%, 84.2%, and 94.7% TGI, respectively.[3] |
| Colorectal Cancer | Patient-Derived Xenograft (PDX) | Not Specified | 30 mg/kg daily | Oral gavage | At least 28 days | A wide range of responses, with some models showing minor regression and others demonstrating a Tumor Growth Inhibition Index (TGII) of less than 20%.[4] |
| Upper Gastrointestinal Adenocarcinomas | FLO-1, OE33 | Xenograft Mouse Models | Not Specified | Not Specified | Not Specified | Significant reduction in tumor volume as a single agent.[5] |
| Cholangiocarcinoma | HuCCT1 | Athymic Nude Mice | Not Specified | Oral gavage | 25 days | Statistically significant inhibition of tumor growth.[6] |
| Danusertib In Vivo Efficacy | ||||||
| Cancer Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (TGI) |
| Acute Promyelocytic Leukemia | HL-60 | Xenograft Rats | 25 mg/kg twice daily | Intravenous (i.v.) | Not Specified | 75% TGI with complete regression in one animal.[7] |
| Gastroenteropancreatic Neuroendocrine Tumors (GEP-NET) | BON1, QGP | Murine Xenograft Model | 15 mg/kg twice daily | Intraperitoneal (i.p.) | Not Specified | Significant reduction in tumor growth compared to controls.[8] |
| Pre-B Acute Lymphoblastic Leukemia (ALL) | Pt2 (with T315I mutation) | NSG Mice | 30 mg/kg daily | Not Specified | 3 cycles of 7 days on, 7 days off | Significantly decreased percentage of leukemia cells in peripheral blood.[9] |
Signaling Pathways and Experimental Workflow
This compound's primary mechanism of action involves the inhibition of Aurora kinases, which are crucial for mitotic progression. This inhibition leads to defects in cell division and ultimately apoptosis.
Caption: this compound's mechanism of action leading to tumor regression.
A generalized workflow for in vivo validation of anti-tumor efficacy is depicted below. This process is fundamental in preclinical studies to assess the therapeutic potential of drug candidates like this compound.
Caption: Generalized workflow for in vivo xenograft studies.
Detailed Experimental Protocols
Melanoma Xenograft Model (this compound)
-
Cell Line: B16F10 murine melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: 5 x 10^5 B16F10 cells were subcutaneously injected into the right flank of the mice.
-
Treatment: When tumors became palpable, mice were randomized into treatment and vehicle control groups. This compound was administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[1]
-
Monitoring: Tumor volume and body weight were measured every two days.
-
Endpoint: Efficacy was determined by comparing the tumor growth between the this compound-treated and vehicle-treated groups.[1]
Colorectal Cancer Xenograft Model (Alisertib)
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: HCT-116 cells were implanted subcutaneously.
-
Treatment: Mice with established tumors were treated with Alisertib at doses of 3, 10, or 30 mg/kg, administered once daily via oral gavage for 3 weeks.[3]
-
Monitoring: Tumor volumes were measured regularly.
-
Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the treatment period by comparing the average tumor volumes of treated groups to the vehicle control group.[3]
Acute Promyelocytic Leukemia Xenograft Model (Danusertib)
-
Cell Line: HL-60 human acute promyelocytic leukemia cells.
-
Animal Model: Xenograft rats.
-
Tumor Implantation: HL-60 cells were implanted to establish tumors.
-
Treatment: Danusertib was administered intravenously (i.v.) at a dose of 25 mg/kg twice daily.[7]
-
Monitoring: Tumor growth was monitored throughout the study.
-
Endpoint: Tumor growth inhibition was determined, with one animal showing complete tumor regression.[7]
Conclusion
The in vivo data presented in this guide strongly support the potential of this compound as an effective anti-cancer agent, demonstrating significant tumor growth inhibition and regression across multiple cancer models. While direct comparative studies with other Aurora kinase inhibitors under identical conditions are limited, the compiled data suggest that this compound's efficacy is comparable to that of other inhibitors like Alisertib and Danusertib. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for the scientific community to design and execute further preclinical and clinical investigations into the therapeutic utility of this compound and other Aurora kinase inhibitors. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic index of these promising agents.
References
- 1. This compound activates anti-tumor immunity through decreasing regulatory T cells in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Treatment of human pre-B acute lymphoblastic leukemia with the Aurora kinase inhibitor PHA-739358 (Danusertib) - PMC [pmc.ncbi.nlm.nih.gov]
Tozasertib's Efficacy: A Comparative Analysis in p53 Wild-Type versus Mutant Cancer Cells
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent Tozasertib's activity in tumor cells with functional (wild-type) p53 versus those with mutated, non-functional p53. This compound, a potent pan-Aurora kinase inhibitor, has shown varied efficacy that appears to be significantly influenced by the p53 tumor suppressor status of the cancer cells. This document summarizes key experimental findings, presents quantitative data for direct comparison, details the methodologies of pivotal experiments, and provides visual representations of the underlying molecular pathways and experimental procedures.
Key Findings
Experimental evidence indicates that the efficacy of this compound is enhanced in cancer cells harboring wild-type p53. In these cells, this compound treatment leads to the activation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis. Conversely, in cells with mutated p53, the drug's cytotoxic effects are still present but appear to be mediated through different, p53-independent mechanisms, and in some cases, may be less pronounced.
Data Presentation
The following tables summarize the quantitative data from comparative studies on this compound's activity in p53 wild-type and mutant cancer cell lines.
Table 1: Comparative IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | p53 Status | Parental/Resistant | This compound IC50 (nM) |
| UKF-NB-3 | Wild-type | Parental | 5.5 ± 0.4 |
| UKF-NB-3rCDDP1000 | Wild-type | Cisplatin-resistant | 8.2 ± 0.9 |
| UKF-NB-3rDOX20 | Wild-type | Doxorubicin-resistant | 507.0 ± 121.6 |
| UKF-NB-3rNutlin10µM | Mutant | Nutlin-resistant | 664.0 ± 257.8 |
| UKF-NB-3rVCR10 | Mutant | Vincristine-resistant | 598.7 ± 157.0 |
Data extracted from Michaelis et al., 2014.
Table 2: Apoptosis Induction by this compound (VX-680) in Lung Cancer Cell Lines
| Cell Line | p53 Status | % Apoptosis (TUNEL Assay) |
| A549 | Wild-type | Limited |
| Calu-1 | Null | Significantly Increased |
| NCI-H1299 | Null | Markedly Enhanced |
Data interpreted from Gizatullin et al., 2006, which suggests that p53-negative cells are more prone to apoptosis following Aurora kinase inhibition.
Experimental Protocols
This section provides a detailed description of the methodologies used in the key experiments cited in this guide.
Cell Culture
Human neuroblastoma cell lines (UKF-NB-3 and its drug-resistant sublines) were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, cells were treated with various concentrations of this compound.
-
Following a 120-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from dose-response curves.
Western Blotting
Protein expression levels were analyzed by Western blotting.
-
Cells were treated with this compound for the indicated times.
-
Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Specific antibody clones and dilutions were not detailed in the primary reference.
-
The membrane was washed with TBST and incubated with the appropriate horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
The expression of p53 target genes was quantified by qPCR.
-
Total RNA was extracted from this compound-treated cells using an RNeasy Mini Kit (Qiagen).
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR was performed using a SYBR Green PCR Master Mix on a real-time PCR system.
-
The relative expression of target genes (e.g., CDKN1A (p21), BAX) was normalized to a housekeeping gene (e.g., GAPDH).
-
Specific primer sequences were not provided in the primary reference.
Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry.
-
Cells were treated with this compound for 48 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark for 30 minutes at room temperature, the DNA content was analyzed using a flow cytometer.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.
Apoptosis Assay
Apoptosis was assessed by measuring the activation of BAX.
-
Cells were treated with this compound for 48 hours.
-
Cells were fixed, permeabilized, and stained with an antibody specific for the active conformation of BAX.
-
The fluorescence intensity was measured by flow cytometry to quantify the percentage of cells with activated BAX.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
Tozasertib (MK-0457): A Comparative Guide to Clinical Trial Data and Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tozasertib (formerly known as MK-0457 and VX-680) is a potent, small-molecule, pan-Aurora kinase inhibitor. The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1] Overexpression of these kinases is implicated in the pathogenesis of various human cancers, making them an attractive target for cancer therapy. This compound has been investigated in clinical trials for both hematological malignancies and solid tumors. This guide provides a comparative overview of the clinical trial data and outcomes for this compound, with a focus on its performance against other therapeutic alternatives.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C. By binding to the ATP-binding pocket of these enzymes, it blocks their kinase activity, leading to a cascade of downstream effects that disrupt the mitotic process. This includes interference with centrosome maturation, spindle formation, chromosome segregation, and cytokinesis, ultimately inducing apoptosis in cancer cells.[1] In addition to its activity against Aurora kinases, this compound has also shown inhibitory effects on the BCR-ABL tyrosine kinase, including the T315I mutant, which is resistant to many other tyrosine kinase inhibitors (TKIs).[2]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound's mechanism of action targeting Aurora kinases and BCR-ABL.
Clinical Trial Data: Hematological Malignancies
This compound has been evaluated in patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly those with the T315I mutation in the BCR-ABL gene, which confers resistance to many TKIs.
This compound in CML and Ph+ ALL with T315I Mutation
A phase 2 study evaluated this compound in patients with CML (chronic phase, accelerated phase, or blast phase) or Ph+ ALL harboring the T315I mutation.[2]
Table 1: Efficacy of this compound in T315I-Positive CML and Ph+ ALL [2]
| Indication | Number of Patients | Major Cytogenetic Response | Complete or Partial Response (unconfirmed) | Complete Hematologic Response |
| CML (Chronic Phase) | 15 | 8% (overall) | 6% (overall) | 2 patients |
| CML (Accelerated Phase) | 14 | 0 | ||
| CML (Blast Phase) | 11 | 0 | ||
| Ph+ ALL | 12 | 0 |
Table 2: Safety Profile of this compound in T315I-Positive CML and Ph+ ALL [2]
| Adverse Event (AE) | All Grades | Grade 3/4 |
| Neutropenia | 50% | 46% |
| Febrile Neutropenia | Not Reported | 35% |
The study concluded that this compound demonstrated minimal efficacy, and only at higher, less tolerable doses.[2]
Comparative Landscape: Alternatives for T315I-Mutant CML
Given the limited success of this compound in this setting, other agents have become the standard of care. Ponatinib and Asciminib are notable alternatives.
Table 3: Comparison of Efficacy in T315I-Positive Chronic Phase CML
| Drug | Trial | Number of Patients | Major Cytogenetic Response Rate | Major Molecular Response Rate |
| This compound | Phase 2 | 15 | 8% | Not Reported |
| Ponatinib | PACE (Phase 2) | 64 | 70% | 34%[3] |
| Asciminib | Phase 1 | 48 | Not Reported | 48.9%[4] |
Table 4: Comparison of Key Grade 3/4 Adverse Events in T315I-Positive CML
| Drug | Neutropenia | Thrombocytopenia | Increased Lipase | Arterial Occlusive Events |
| This compound | 46%[2] | Not Reported | Not Reported | Not Reported |
| Ponatinib | Not Reported | 36% (in 45mg cohort)[5] | Not Reported | 8% (in 45mg cohort)[5] |
| Asciminib | Not Reported | 14.6%[4] | 18.8%[4] | Not Reported |
Clinical Trial Data: Solid Tumors
This compound has also been investigated in patients with advanced solid tumors.
This compound in Advanced Solid Tumors
A phase 1 dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[6][7]
Table 5: Outcomes of this compound in a Phase 1 Solid Tumor Trial [6][7]
| Parameter | Result |
| Number of Patients | 27 |
| Maximum Tolerated Dose (MTD) | 64 mg/m²/h (24-h continuous intravenous infusion every 21 days) |
| Dose-Limiting Toxicities (at 96 mg/m²/h) | Grade 4 neutropenia, Grade 3 herpes zoster |
| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue |
| Efficacy | One patient with advanced ovarian cancer had stable disease for 11 months. Almost half of the patients achieved stable disease. |
| Oral Bioavailability | 7.9% |
The study concluded that this compound was well-tolerated on this schedule and showed some evidence of disease stabilization.[6][7]
Comparative Landscape: Other Aurora Kinase Inhibitors in Solid Tumors
Several other Aurora kinase inhibitors have been evaluated in solid tumors, providing a basis for comparison.
Table 6: Comparison of Aurora Kinase Inhibitors in Solid Tumors
| Drug | Mechanism | Phase | Key Efficacy Findings |
| This compound (MK-0457) | Pan-Aurora | Phase 1 | Stable disease in nearly 50% of patients.[6][7] |
| Alisertib (MLN8237) | Aurora A selective | Phase 2 | Response rate of 2.8% in sarcoma; promising PFS in liposarcoma and MPNST.[8] |
| Danusertib (PHA-739358) | Pan-Aurora | Phase 2 | Did not meet pre-specified criteria for activity in several common solid tumors.[9] |
| MLN8054 | Aurora A selective | Phase 1 | Evidence of Aurora A inhibition; somnolence and transaminitis were dose-limiting toxicities.[10] |
Experimental Protocols
This compound Phase 2 Study in CML and Ph+ ALL (NCT00104351)[2]
-
Study Design: A multicenter, open-label, non-randomized, phase 2 clinical trial.
-
Patient Population: Adults with Ph+ CML (chronic, accelerated, or blast phase) or Ph+ ALL with a documented BCR-ABL T315I mutation.
-
Treatment: this compound administered as a 5-day continuous intravenous infusion every 14 days. Dosing cohorts were 40 mg/m²/h, 32 mg/m²/h, and 24 mg/m²/h.
-
Primary Endpoint: Major cytogenetic response.
-
Assessments: Efficacy was assessed by hematologic and cytogenetic responses. Safety was monitored through the documentation of adverse events.
This compound Phase 1 Study in Solid Tumors (NCT00104351)[6][7]
-
Study Design: A multicenter, open-label, non-randomized, dose-escalation phase 1 trial.
-
Patient Population: Patients with advanced solid tumors refractory to standard therapies.
-
Treatment: this compound administered as a 24-hour continuous intravenous infusion every 21 days. Dose escalation proceeded based on toxicity criteria. An oral dose of 100 mg was also administered to a subset of patients to determine bioavailability.
-
Primary Endpoints: To assess the maximum-tolerated dose (MTD), dose-limiting toxicities (DLT), safety, and tolerability.
-
Assessments: Safety was evaluated by monitoring adverse events. Efficacy was assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Pharmacokinetic analyses were also performed.
Below is a generalized workflow for a dose-escalation clinical trial.
Caption: A typical workflow for a Phase 1 dose-escalation clinical trial.
Conclusion
This compound, a pan-Aurora kinase inhibitor, has demonstrated modest clinical activity in both hematological malignancies and solid tumors. In patients with T315I-mutant CML and Ph+ ALL, its efficacy was limited, and more effective targeted therapies such as Ponatinib and Asciminib have since become the standard of care. In advanced solid tumors, this compound was well-tolerated and resulted in disease stabilization for a subset of patients, suggesting that further development of this class of agents, potentially in combination with other anti-cancer treatments, may be warranted. The clinical development of more selective Aurora kinase inhibitors, such as Alisertib, is ongoing and may offer improved therapeutic windows. The data presented in this guide provides a comparative framework for researchers and drug development professionals to understand the clinical landscape of this compound and other Aurora kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 2 study of MK-0457 in patients with BCR-ABL T315I mutant chronic myelogenous leukemia and philadelphia chromosome-positive acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asciminib monotherapy in patients with chronic-phase chronic myeloid leukemia with the T315I mutation after ≥1 prior tyrosine kinase inhibitor: 2-year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tozasertib
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Tozasertib, a potent pan-Aurora kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, stringent adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to prevent direct contact and inhalation.
| PPE Category | Item | Specifications & Use |
| Respiratory Protection | Full-face particle respirator | Use a NIOSH-approved N100 (US) or P3 (EN143) filter. A full-face supplied air respirator is required if this is the sole means of protection. |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of chemotherapy-tested gloves (e.g., nitrile) that meet the ASTM D6978 standard. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area to protect against splashes. |
| Skin and Body Protection | Impermeable, disposable gown | Long-sleeved, closes in the back, with knit or elastic cuffs. Gowns should be tested for resistance to chemotherapy drugs. |
| Hair and shoe covers | To be worn to minimize the spread of contamination. |
Occupational Exposure Banding
As specific Occupational Exposure Limits (OELs) for this compound have not been established, the principle of Occupational Exposure Banding (OEB) should be applied. OEB categorizes compounds into bands based on their potency and potential health effects, guiding handling and containment strategies. As a potent, cytotoxic compound, this compound would likely fall into a high-potency category requiring stringent control measures.
| Occupational Exposure Band (OEB) | Exposure Range (µg/m³) | Potency/Toxicity | General Handling Guidance |
| OEB 1 | >1000 | Low potency/low toxicity | General ventilation |
| OEB 2 | 100 - 1000 | Moderately potent/toxic | Local exhaust ventilation |
| OEB 3 | 10 - 100 | Potent/toxic | Contained operations (e.g., fume hood) |
| OEB 4 | 1 - 10 | Very potent/toxic | High level of containment (e.g., glove box) |
| OEB 5 | <1 | Extremely potent/toxic | Full isolation and containment |
Note: The specific OEB for this compound should be determined by a qualified industrial hygienist or toxicologist. Given its cytotoxic nature, handling procedures should align with at least OEB 4 or 5.
Experimental Workflow for Handling this compound
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
This compound Signaling Pathway Inhibition
This compound is a pan-Aurora kinase inhibitor, affecting Aurora A, B, and C, which are crucial for mitotic progression. It also demonstrates inhibitory activity against other kinases such as FLT-3 and BCR-ABL, and can suppress downstream signaling pathways including NF-κB and MAPKs.[1][2]
Disposal Plan for this compound and Contaminated Materials
Due to its cytotoxic nature, all waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.[3][4][5] The following plan outlines the required disposal procedures.
References
- 1. Aurora kinase inhibitor this compound suppresses mast cell activation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitor this compound suppresses mast cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
